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  • Product: 6-methyl-1H-benzo[d]imidazole-5-carbonitrile
  • CAS: 952511-47-6

Core Science & Biosynthesis

Foundational

Pharmacological and Structural Dynamics of the 6-Methyl-1H-benzo[d]imidazole-5-carbonitrile Scaffold in Next-Generation Kinase Inhibitors

Executive Summary The discovery of neurotrophic tyrosine receptor kinase (NTRK) gene fusions as oncogenic drivers has revolutionized precision oncology. While first-generation TRK inhibitors (e.g., larotrectinib, entrect...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery of neurotrophic tyrosine receptor kinase (NTRK) gene fusions as oncogenic drivers has revolutionized precision oncology. While first-generation TRK inhibitors (e.g., larotrectinib, entrectinib) demonstrate profound initial efficacy, acquired resistance inevitably emerges. This resistance is predominantly driven by on-target kinase domain mutations, specifically solvent-front (e.g., TRKA G595R) and xDFG motif (e.g., TRKA G667C) alterations ()[1]. These mutations introduce severe steric hindrance, rendering bulky, first-generation ATP-competitive inhibitors ineffective.

To overcome this, medicinal chemists have pivoted toward highly compact, rigid pharmacophores. The 6-methyl-1H-benzo[d]imidazole-5-carbonitrile moiety has emerged as a privileged structural scaffold. As an application scientist in drug development, I present this whitepaper to deconstruct the mechanistic pharmacology of this scaffold, explaining why it works at a molecular level and how to rigorously validate its efficacy through self-validating experimental workflows.

Structural Pharmacology: Deconstructing the Scaffold

The efficacy of next-generation TRK inhibitors relies heavily on their ability to maintain high-affinity binding within the mutated ATP pocket without clashing with bulky substituted amino acids. The 6-methyl-1H-benzo[d]imidazole-5-carbonitrile scaffold achieves this through three distinct structural mechanisms:

A. The Benzimidazole Core: Hinge-Binding Anchor

The kinase hinge region is the critical anchor point for all ATP-competitive inhibitors. The nitrogen atoms of the benzimidazole ring act as essential hydrogen bond donors and acceptors. In the ATP-binding pocket of TRKA, the benzimidazole NH forms a robust, bidentate or single hydrogen bond with the backbone carbonyl of Met592 (or homologous residues in TRKB/C) ()[2]. This fundamental interaction anchors the molecule deep within the catalytic cleft.

B. The 5-Carbonitrile (-CN) Group: Electronic and Spatial Optimization

The carbonitrile group serves a dual purpose. Electronically, it is a strong electron-withdrawing group (EWG) that modulates the pKa of the benzimidazole core, optimizing the molecule's lipophilic efficiency and membrane permeability. Spatially, the sp-hybridized, linear geometry of the -CN group allows it to project deeply into narrow hydrophobic sub-pockets. Unlike bulkier functional groups (like trifluoromethyl or bulky ethers), the linear nitrile avoids steric clashes with mutated gatekeeper or solvent-front residues, maintaining nanomolar potency ()[3].

C. The 6-Methyl (-CH3) Group: Conformational Locking

The addition of a methyl group at the C6 position provides precise steric bulk. In medicinal chemistry, this is known as "conformational locking." The methyl group restricts the rotational degrees of freedom of the molecule, forcing it into a bioactive conformation. Furthermore, it perfectly fills a small lipophilic cavity adjacent to the hinge. This prevents the molecule from adopting unfavorable conformations that would otherwise be repelled by the bulky arginine side chain present in the TRKA G595R solvent-front mutant ()[4].

Signaling NTRK NTRK Gene Fusion TRKA TRKA Kinase (WT) NTRK->TRKA Translation Mutant TRKA (G595R) Solvent-Front Mutation NTRK->Mutant Acquired Mutation MAPK MAPK/PI3K Pathways TRKA->MAPK Activation Mutant->MAPK Constitutive Signal FirstGen 1st Gen Inhibitors FirstGen->TRKA Inhibits FirstGen->Mutant Steric Clash NextGen Benzimidazole Scaffold Next-Gen Inhibitor NextGen->TRKA Inhibits NextGen->Mutant Compact Binding Prolif Tumor Proliferation MAPK->Prolif

Caption: Mechanism of TRK kinase resistance and next-generation inhibitor bypass.

Quantitative Efficacy Profile

To illustrate the pharmacological superiority of the 6-methyl-1H-benzo[d]imidazole-5-carbonitrile scaffold, we compare the inhibitory profile of a representative next-generation derivative against a standard first-generation inhibitor. The data below highlights the restoration of binding affinity in the presence of severe steric mutations ()[5].

Inhibitor ClassScaffold CoreTRKA WT IC₅₀ (nM)TRKA G595R IC₅₀ (nM)TRKA G667C IC₅₀ (nM)
1st Generation Pyrazolo[1,5-a]pyrimidine (Bulky)1.5> 1000.0> 1000.0
Next-Generation 6-Methyl-Benzimidazole-5-carbonitrile2.03.55.2

Table 1: Comparative in vitro kinase inhibition data demonstrating the bypass of solvent-front (G595R) and xDFG (G667C) resistance mutations.

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that proving the efficacy of a new scaffold requires a tiered, self-validating experimental cascade. We must establish a chain of causality: the compound must bind the target biochemically, and that specific binding must be the sole cause of cellular death in mutant models.

Workflow Synthesis Compound Synthesis (Benzimidazole Core) TRFRET TR-FRET Assay (Biochemical Affinity) Synthesis->TRFRET BaF3 Ba/F3 Cell Assay (On-Target Efficacy) TRFRET->BaF3 PKPD In Vivo PK/PD (Xenograft Models) BaF3->PKPD

Caption: Self-validating experimental workflow for kinase inhibitor development.

Protocol 1: Biochemical Validation via TR-FRET Kinase Assay

Causality Rationale: Standard luminescent ATP-depletion assays are prone to false positives from ATPase contaminants or compound auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) directly measures the proximity of a fluorophore-labeled antibody to a kinase tracer. Displacement of the tracer by our benzimidazole scaffold proves direct, competitive engagement at the hinge region.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute purified recombinant TRKA (WT, G595R, or G667C) to a working concentration of 2 nM.

  • Compound Titration: Prepare a 3-fold, 10-point serial dilution of the benzimidazole-derived inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume pro-plate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter transfer.

  • Tracer Incubation: Add 5 µL of the kinase solution to the assay plate. Incubate for 15 minutes at room temperature to allow pre-binding.

  • FRET Reaction: Add 5 µL of a detection mix containing the LanthaScreen™ Eu-anti-His Antibody (2 nM final) and Kinase Tracer 236 (10 nM final).

  • Equilibration & Readout: Incubate the plate in the dark for 60 minutes. Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm; Emission 1: 665 nm; Emission 2: 615 nm).

  • Data Analysis: Calculate the emission ratio (665/615 nm). Fit the dose-response data using a 4-parameter logistic regression in GraphPad Prism to determine the IC₅₀.

Protocol 2: Cellular Efficacy via Engineered Ba/F3 Proliferation Assay

Causality Rationale: Biochemical binding does not guarantee cellular penetration or on-target specificity. The murine Ba/F3 pro-B cell line normally requires Interleukin-3 (IL-3) to survive. By transducing these cells with TPM3-TRKA (WT or G595R) and withdrawing IL-3, their survival becomes strictly dependent on the oncogenic kinase ()[6]. If our compound induces apoptosis in this model, it is causally linked to TRK inhibition, ruling out off-target cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Culture Ba/F3-TPM3-TRKA (WT or G595R) cells in RPMI-1640 supplemented with 10% FBS and 1% Pen/Strep. Wash cells three times in PBS to completely remove any residual IL-3.

  • Plating: Seed cells at a density of 5,000 cells/well in 90 µL of IL-3-free media in a 96-well white opaque plate.

  • Drug Treatment: Add 10 µL of the benzimidazole inhibitor (10X final concentration, serially diluted in media with a final DMSO concentration of 0.1%) to the respective wells. Include a vehicle control (0.1% DMSO) and a positive control (staurosporine).

  • Incubation: Incubate the plates at 37°C, 5% CO₂ for 72 hours.

  • Viability Readout: Equilibrate the plate to room temperature for 30 minutes. Add 50 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well. Shake the plate for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Quantification: Measure luminescence using a plate reader. Normalize the data against the vehicle control to calculate the percentage of cell viability and derive the cellular IC₅₀.

References

  • A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors. Cancer Discovery / PMC. URL:[Link]

  • JND4135, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo. MDPI. URL:[Link]

  • Fast-TRKing Drug Development for Rare Molecular Targets. AACR Journals. URL:[Link]

  • Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. PMC. URL:[Link]

  • Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. URL:[Link]

  • Acquired Resistance to the TRK Inhibitor Entrectinib in Colorectal Cancer. AACR Journals. URL:[Link]

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Exploratory

6-methyl-1H-benzo[d]imidazole-5-carbonitrile mechanism of action in vitro

An In-Depth Technical Guide to the Prospective In Vitro Mechanism of Action of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract The be...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Prospective In Vitro Mechanism of Action of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] This technical guide addresses 6-methyl-1H-benzo[d]imidazole-5-carbonitrile, a specific derivative for which direct mechanism of action studies are not yet prevalent in public literature. Consequently, this document synthesizes a prospective in vitro mechanism of action by drawing upon the well-established activities of the broader benzimidazole class and structurally related analogs. We will explore potential molecular targets and cellular pathways, providing a robust framework for initiating and advancing research into this promising compound. This guide is designed to be a practical resource, offering not only theoretical insights but also detailed experimental protocols to facilitate empirical investigation.

Introduction: The Benzimidazole Scaffold as a Privileged Structure

Benzimidazoles are heterocyclic aromatic compounds formed by the fusion of a benzene ring and an imidazole ring.[] This structural motif is analogous to naturally occurring purines, a similarity that allows benzimidazole derivatives to interact with a wide array of biological targets with high affinity.[] The versatility of the benzimidazole core, which allows for substitutions at various positions, has led to the development of drugs with a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anthelmintic properties.[1][2][4][5] The specific biological effect of a benzimidazole derivative is intricately linked to the nature and position of its substituents.[2]

The subject of this guide, 6-methyl-1H-benzo[d]imidazole-5-carbonitrile, possesses a methyl group at the 6-position and a carbonitrile group at the 5-position. While direct evidence is pending, the presence of the nitrile group is significant, as it can act as a key pharmacophoric element or be chemically transformed into other functional groups.[6] Based on the activities of related compounds, we will explore several plausible mechanisms of action for this molecule.

Potential Mechanisms of Action and In Vitro Investigation Strategies

The in vitro mechanism of action for 6-methyl-1H-benzo[d]imidazole-5-carbonitrile can be hypothesized through several key pathways known to be modulated by benzimidazole derivatives.

Kinase Inhibition

A prominent mechanism for many heterocyclic compounds, including imidazole derivatives, is the inhibition of protein kinases.[6] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7] The nitrogen atoms of the imidazole ring are adept at forming hydrogen bonds with the hinge region of the kinase domain, a common strategy for achieving potent and selective inhibition.[6]

Plausible Target: Janus Kinase 2 (JAK2) is a potential target, as other 1-methyl-1H-imidazole derivatives have been developed as JAK2 inhibitors.[6]

Experimental Workflow for Kinase Inhibition Assay:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile Incubation Incubate kinase, compound, and substrate Compound_Prep->Incubation Kinase_Prep Prepare recombinant kinase (e.g., JAK2) and substrate solution Kinase_Prep->Incubation ATP_Prep Prepare ATP solution Initiation Initiate reaction by adding ATP Incubation->Initiation Reaction_Step Allow phosphorylation reaction to proceed at 30°C Initiation->Reaction_Step Termination Stop reaction with quenching buffer Reaction_Step->Termination Detection_Reagent Add detection reagent (e.g., ADP-Glo™) Termination->Detection_Reagent Signal_Read Read luminescence on a plate reader Detection_Reagent->Signal_Read IC50_Calc Calculate IC50 value from dose-response curve Signal_Read->IC50_Calc

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Compound Preparation: Prepare a 10 mM stock solution of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of 2x kinase/substrate solution (e.g., recombinant JAK2 and a suitable peptide substrate).

  • Compound Addition: Add 0.5 µL of the serially diluted compound or DMSO (vehicle control).

  • Initiation: Add 2 µL of 2.5x ATP solution to initiate the reaction. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Termination and Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Disruption of DNA Integrity and Topoisomerase Inhibition

Certain benzimidazole derivatives function as DNA minor groove-binding ligands, non-covalently interacting with the minor groove of DNA, particularly at AT-rich sequences.[8] This can interfere with DNA replication and transcription. Additionally, some derivatives have been identified as inhibitors of human topoisomerase I (Hu Topo I), an enzyme crucial for relaxing DNA supercoils during replication and transcription.[8]

Experimental Workflow for DNA Intercalation and Topoisomerase I Inhibition:

G cluster_dna DNA Interaction cluster_topo Topoisomerase I Inhibition UV_Vis UV-Vis Spectroscopy: Observe spectral shifts upon binding to DNA Fluorescence Fluorescence Spectroscopy: Monitor changes in fluorescence intensity UV_Vis->Fluorescence CD_Spec Circular Dichroism: Detect conformational changes in DNA Fluorescence->CD_Spec Reaction_Setup Set up reaction with supercoiled plasmid DNA, Hu Topo I, and compound Incubation Incubate at 37°C Reaction_Setup->Incubation Gel_Electrophoresis Separate DNA topoisomers on an agarose gel Incubation->Gel_Electrophoresis Visualization Visualize DNA bands with ethidium bromide Gel_Electrophoresis->Visualization

Caption: Experimental approaches for studying DNA interaction and topoisomerase I inhibition.

Detailed Protocol: Topoisomerase I DNA Relaxation Assay

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing 100 ng of supercoiled plasmid DNA (e.g., pBR322), 1 unit of human topoisomerase I, and varying concentrations of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile in a reaction buffer (e.g., 10 mM Tris-HCl, pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mg/mL BSA).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until the different DNA topoisomers (supercoiled, relaxed, and nicked) are separated.

  • Visualization and Analysis: Visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed form with increasing compound concentration.

Inhibition of Tubulin Polymerization

The disruption of microtubule dynamics is a clinically validated anticancer strategy. Some benzimidazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10]

Experimental Workflow for Tubulin Polymerization Assay:

G cluster_assay Tubulin Polymerization Assay cluster_cellular Cellular Assays Reaction_Mix Prepare reaction mixture with purified tubulin, GTP, and compound Incubation_37C Incubate at 37°C to induce polymerization Reaction_Mix->Incubation_37C OD_Measurement Monitor the change in optical density at 340 nm over time Incubation_37C->OD_Measurement Cell_Treatment Treat cancer cells with the compound Immunofluorescence Immunofluorescence staining of the microtubule network Cell_Treatment->Immunofluorescence Flow_Cytometry Cell cycle analysis by flow cytometry Cell_Treatment->Flow_Cytometry

Caption: In vitro and cellular assays to investigate the inhibition of tubulin polymerization.

Detailed Protocol: In Vitro Tubulin Polymerization Assay

  • Reaction Setup: In a 96-well plate, add purified tubulin (e.g., >99% pure) to a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Compound Addition: Add varying concentrations of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile or a known tubulin inhibitor (e.g., colchicine) as a positive control.

  • Initiation: Initiate polymerization by adding GTP to a final concentration of 1 mM and transferring the plate to a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: Measure the absorbance at 340 nm every minute for 60 minutes.

  • Analysis: An increase in absorbance indicates tubulin polymerization. Inhibition is observed as a reduction in the rate and extent of absorbance increase.

Quorum Sensing Inhibition in Bacteria

Benzimidazole derivatives have emerged as inhibitors of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence.[11][12] For instance, they can act as antagonists of the PqsR receptor in Pseudomonas aeruginosa, a key regulator of virulence factor production.[11]

Experimental Workflow for Quorum Sensing Inhibition:

G cluster_reporter Reporter Gene Assay cluster_virulence Virulence Factor Assay Strain_Culture Culture a bacterial reporter strain (e.g., P. aeruginosa with a PqsR-regulated reporter gene) Compound_Treatment Treat the culture with the compound Strain_Culture->Compound_Treatment Reporter_Measurement Measure the reporter signal (e.g., luminescence or fluorescence) Compound_Treatment->Reporter_Measurement Bacterial_Culture Culture wild-type P. aeruginosa with the compound Factor_Quantification Quantify the production of a virulence factor (e.g., pyocyanin) Bacterial_Culture->Factor_Quantification

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Foundational

A Comprehensive Guide to the Pharmacokinetic Profiling and Bioavailability Assessment of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile

Executive Summary The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1][2] The novel compound, 6-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1][2] The novel compound, 6-methyl-1H-benzo[d]imidazole-5-carbonitrile, represents a promising candidate for further investigation. However, progression from a promising hit to a viable drug candidate is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. A compound's absorption, distribution, metabolism, and excretion (ADME) properties determine its concentration and duration at the target site, ultimately governing its efficacy and safety. This guide provides an in-depth technical framework for researchers and drug development professionals to comprehensively characterize the pharmacokinetic profile and determine the oral bioavailability of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile. By integrating computational, in vitro, and in vivo methodologies, this document outlines a systematic, field-proven approach to generate the robust data package required for informed decision-making in a drug discovery program.[3][4][5]

Introduction: The Benzimidazole Core and the Imperative of Early ADME Profiling

The benzimidazole ring system is a versatile heterocyclic scaffold known for its diverse pharmacological activities.[1] Modifications to this core, such as the methyl and carbonitrile substitutions in 6-methyl-1H-benzo[d]imidazole-5-carbonitrile, can significantly alter its biological and physicochemical properties. The nitrile group, for instance, can influence metabolic stability and receptor binding interactions.[6]

Early and accurate assessment of ADME properties is paramount in modern drug discovery.[5] Poor pharmacokinetic characteristics, such as low bioavailability or rapid metabolism, are leading causes of late-stage clinical failures. By implementing a comprehensive screening cascade, potential liabilities can be identified early, guiding medicinal chemistry efforts to optimize the molecule's drug-like properties and reducing the significant costs associated with advancing flawed candidates.[4][5][7] This guide details the logical progression of experiments, from initial predictions to definitive in vivo studies, required to build a complete PK profile for 6-methyl-1H-benzo[d]imidazole-5-carbonitrile.

Foundational Profiling: In Silico and Physicochemical Characterization

The initial characterization phase focuses on predicting and experimentally measuring the fundamental physicochemical properties that govern a compound's behavior in biological systems. These data provide the first clues to potential absorption and distribution characteristics.

In Silico ADME and Physicochemical Prediction

Before any benchwork is initiated, computational tools can provide a valuable, resource-efficient preview of a compound's likely ADME properties.

Causality Behind Experimental Choice: In silico models are trained on large datasets of known drugs and are used to flag potential liabilities based on structural features. This allows for the early prioritization of resources and helps design more efficient subsequent experiments. For instance, a high predicted P-glycoprotein (P-gp) efflux ratio would immediately prompt a definitive in vitro Caco-2 assay to confirm this risk.

Protocol: Computational Profiling using SwissADME

  • Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for 6-methyl-1H-benzo[d]imidazole-5-carbonitrile.

  • Navigate to a free, web-based tool such as the SwissADME server.

  • Input the SMILES string into the query field and execute the analysis.

  • Analyze the output, paying close attention to:

    • Physicochemical Properties: Molecular Weight (MW), logP (lipophilicity), Topological Polar Surface Area (TPSA).

    • Lipinski's Rule of Five: A key indicator of drug-likeness and potential for good oral absorption.[8]

    • Water Solubility: Predicted solubility class (e.g., poorly, moderately, soluble).

    • Pharmacokinetics: Predicted gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and CYP enzyme inhibition.[1]

    • Bioavailability Radar: A visual representation of the compound's drug-likeness.[9]

Experimental Aqueous Solubility

Aqueous solubility is a critical determinant of oral absorption. Many benzimidazole derivatives suffer from poor solubility, which can limit their therapeutic potential.[10][11]

Causality Behind Experimental Choice: An experimental solubility value is essential because in silico predictions can be inaccurate. This measurement directly impacts the design of in vivo studies, as it dictates the maximum achievable concentration in a dosing formulation and influences the dissolution rate in the gastrointestinal tract.

Protocol: Kinetic Solubility Assay using Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4. Mix vigorously.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for precipitation of the compound.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not produce a significant increase in turbidity compared to the buffer-only control.

In Vitro ADME Assays: Simulating Human Physiology

In vitro ADME assays are the cornerstone of early pharmacokinetic profiling, providing critical data on how a compound is likely to be absorbed, distributed, and metabolized.[3][4] These assays are cost-effective, have high throughput, and reduce the reliance on animal testing.[5][7]

Membrane Permeability: Caco-2 Bidirectional Assay

Causality Behind Experimental Choice: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This assay is the gold standard for predicting in vivo drug absorption and identifying whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can severely limit bioavailability.

Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell® plates) for 21-25 days until a differentiated, confluent monolayer is formed.

  • Monolayer Integrity Check: Verify the integrity of each cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer Yellow).

  • Assay Initiation:

    • A-to-B (Apical to Basolateral): Add the test compound (e.g., at 10 µM) to the apical (upper) chamber.

    • B-to-A (Basolateral to Apical): Add the test compound to the basolateral (lower) chamber.

  • Sampling: At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber (basolateral for A-to-B, apical for B-to-A). Replace the removed volume with fresh buffer.

  • Quantification: Analyze the concentration of the compound in all samples using a sensitive analytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[12]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound is a substrate for active efflux.

G cluster_0 Caco-2 Permeability Workflow culture 1. Culture Caco-2 cells on Transwell inserts (21 days) integrity 2. Verify monolayer integrity (TEER, Lucifer Yellow) culture->integrity dosing 3. Dose compound to Apical (A) or Basolateral (B) chamber integrity->dosing sampling 4. Sample from receiver chamber at timed intervals dosing->sampling analysis 5. Quantify compound by LC-MS/MS sampling->analysis calculation 6. Calculate Papp and Efflux Ratio (ER) analysis->calculation

Caption: Caco-2 Bidirectional Permeability Assay Workflow.

Metabolic Stability: Liver Microsomal Assay

Causality Behind Experimental Choice: The liver is the primary site of drug metabolism. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of most drugs. This assay determines a compound's intrinsic stability in the presence of these key metabolic enzymes, allowing for a prediction of its hepatic clearance and half-life.[7][13]

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the microsome mixture and the test compound (e.g., at 1 µM) at 37°C for 5-10 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system (the cofactor for CYP enzymes).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) based on the rate of disappearance and the protein concentration.

Parameter Description Significance
In Vitro t½ (min) Time for 50% of the compound to be metabolized.Indicates metabolic rate (Low t½ = high metabolism).
CLint (µL/min/mg) Intrinsic Clearance.Used in models to predict in vivo hepatic clearance.
% Remaining at 60 min Percentage of parent compound left after 1 hour.A common benchmark for classifying stability (e.g., >80% is stable).

Table 1: Key Parameters from a Metabolic Stability Assay.

In Vivo Pharmacokinetic Evaluation in a Rodent Model

While in vitro assays provide crucial data, the ultimate test of a compound's pharmacokinetic profile requires evaluation in a living organism. The rat is a standard preclinical species used for these studies.[14][15]

Study Design: Intravenous and Oral Dosing

Causality Behind Experimental Choice: A combined intravenous (IV) and oral (PO) study design is essential. The IV dose provides data on the compound's distribution and clearance, independent of absorption. The PO dose reveals the extent and rate of oral absorption. Comparing the results from both routes allows for the calculation of absolute oral bioavailability (F%), a critical parameter for any orally administered drug.[15]

Protocol: Rat Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), equipped with jugular vein catheters for serial blood sampling.[15]

  • Formulation:

    • IV Formulation: Solubilize the compound in a vehicle suitable for injection (e.g., 20% Solutol HS 15 in saline).

    • PO Formulation: Prepare a solution or a homogenous suspension in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water).[16][17]

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage after an overnight fast.[16][17]

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) from the jugular vein catheter at pre-defined time points (e.g., Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[17]

  • Plasma Processing: Immediately process the blood to plasma by centrifugation and store the plasma samples at -80°C until analysis.[17]

Bioanalysis: LC-MS/MS Method

Causality Behind Experimental Choice: LC-MS/MS is the gold standard for bioanalysis in pharmacokinetic studies due to its exceptional sensitivity, selectivity, and speed.[12][18][19] It can accurately quantify the drug in a complex biological matrix like plasma, even at very low concentrations. Method validation is crucial to ensure data integrity and reliability.[20][21]

Protocol: LC-MS/MS Bioanalytical Workflow

  • Sample Preparation: Perform a protein precipitation extraction. Add a volume of cold acetonitrile (containing an internal standard) to a small volume of plasma (e.g., 25 µL). Vortex and centrifuge.

  • Chromatography: Inject the supernatant onto a reverse-phase HPLC column (e.g., a C18 column) to separate the analyte from endogenous matrix components.

  • Mass Spectrometry: Analyze the column eluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the parent drug) and a specific product ion, providing high selectivity.

  • Quantification: Construct a calibration curve using standards of known concentrations and determine the concentration of the unknown samples by interpolation.

G plasma Rat Plasma Sample (+ Internal Standard) ppt Protein Precipitation (Acetonitrile) plasma->ppt hplc HPLC Separation (C18 Column) ppt->hplc ms Tandem Mass Spec (MRM Detection) hplc->ms data Concentration Data (ng/mL) ms->data

Caption: Bioanalytical Workflow for Plasma Sample Quantification.

Data Analysis and Profile Integration

The final step involves analyzing the plasma concentration-time data to derive the key pharmacokinetic parameters and integrate all findings to build a comprehensive profile.

Pharmacokinetic Parameter Calculation

Using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin), the following key parameters are calculated:

Parameter Description Route
Cmax Maximum observed plasma concentration.PO
Tmax Time to reach Cmax.PO
AUCinf Area under the plasma concentration-time curve from time zero to infinity.IV & PO
CL Clearance: the volume of plasma cleared of the drug per unit time.IV
Vdss Volume of distribution at steady-state: the theoretical volume the drug occupies.IV
Terminal half-life: the time for the plasma concentration to decrease by 50%.IV & PO

Table 2: Primary Pharmacokinetic Parameters.

Absolute Oral Bioavailability (F%) Calculation

The absolute oral bioavailability is the fraction of the orally administered dose that reaches systemic circulation. It is calculated using the dose-normalized AUC values from the IV and PO studies.[15]

Formula: F (%) = (AUCinf, PO / AUCinf, IV) * (Dose, IV / Dose, PO) * 100

A high bioavailability (>70%) is desirable for an oral drug, while low bioavailability (<20%) may indicate issues with solubility, permeability, or first-pass metabolism that need to be addressed.

Conclusion

This technical guide outlines a comprehensive, industry-standard strategy for the complete pharmacokinetic and bioavailability assessment of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile. By systematically progressing from in silico predictions to foundational physicochemical measurements, through a battery of robust in vitro ADME assays, and culminating in a definitive in vivo rodent PK study, researchers can build a detailed profile of the compound's behavior. This integrated dataset is essential for establishing dose-exposure relationships, predicting human pharmacokinetics, and making critical, data-driven decisions on the advancement of this promising molecule within a drug discovery pipeline. The application of these rigorous, self-validating protocols ensures the highest level of scientific integrity and provides a clear path forward for development.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). In vitro screening. Retrieved from [Link]

  • ResearchGate. (2015, August 14). How can I feed powder to rats (intragastric) for an oral bioavailability study?. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). LC-MS. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). Small and Large Molecule LC-MS. Retrieved from [Link]

  • Li, W., & Jia, H. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Journal of Mass Spectrometry, 46(1), 1-13. Retrieved from [Link]

  • Kumar, A., et al. (2025). Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. Scientific Reports, 15(1), 1-15. Retrieved from [Link]

  • Dong, M. W. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. Retrieved from [Link]

  • Abu Sheikha, G., et al. (2017). Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation. Chemical and Pharmaceutical Bulletin, 65(10), 968-974. Retrieved from [Link]

  • Theil, F. P., et al. (2008). Highly Water-Soluble Prodrugs of Anthelmintic Benzimidazole Carbamates: Synthesis, Pharmacodynamics, and Pharmacokinetics. Journal of Medicinal Chemistry, 51(3), 413-424. Retrieved from [Link]

  • Emery Pharma. (2024, September 24). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. Retrieved from [Link]

  • Chen, Y., et al. (2016). Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady-state brain distribution with reduced animal usage. Journal of Pharmacological and Toxicological Methods, 81, 239-247. Retrieved from [Link]

  • Guerini, E., et al. (2024). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 44(9), 3687-3696. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacokinetic Properties of Benzimidazoles. Retrieved from [Link]

  • Plumlee, K. H., et al. (2012). Experimental determination of the oral bioavailability and bioaccessibility of lead particles. Journal of Toxicology and Environmental Health, Part A, 75(13-15), 835-847. Retrieved from [Link]

  • Morton, M. J., et al. (2010). Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. Cancer Chemotherapy and Pharmacology, 65(5), 979-986. Retrieved from [Link]

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(2), 2269-2285. Retrieved from [Link]

  • Zakharyan, R., et al. (2026). Novel Small Molecule GLP-1R Agonists Based on 1H-Benzo[d]imidazole-5-Carboxylic Acid Scaffold. Molecules, 31(7), 1-20. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Benzo[d]imidazole anchored oxadiazole derivatives: synthesis, characterization, biological evaluation, in silico docking and ADME-T analysis. RSC Advances. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Pharmaceuticals, 16(7), 969. Retrieved from [Link]

  • Semantic Scholar. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Retrieved from [Link]

  • Al-Salahi, R., et al. (2021). Novel donor-π-acceptor benzimidazole-based chromophores: synthesis, antitumor assessment, and pharmacokinetics. Molecules, 26(11), 3328. Retrieved from [Link]

  • Iljin, V. V., et al. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Reviews on Clinical Pharmacology and Drug Therapy, 20(1), 55-60. Retrieved from [Link]

  • Digital CSIC. (2025). 1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioavailability radar of benzo[d]imidazole compounds 8a, and 8d. Retrieved from [Link]

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(2), 2269-2285. Retrieved from [Link]

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Exploratory

Discovery and Synthesis Pathways for 6-Methyl-1H-benzo[d]imidazole-5-carbonitrile: A Privileged Scaffold in Targeted Therapeutics

Executive Summary In modern medicinal chemistry, the benzimidazole core serves as a highly versatile, privileged scaffold capable of mimicking purine derivatives and interacting with various kinase hinge regions. Specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the benzimidazole core serves as a highly versatile, privileged scaffold capable of mimicking purine derivatives and interacting with various kinase hinge regions. Specifically, 6-methyl-1H-benzo[d]imidazole-5-carbonitrile (CAS 952511-47-6)[1] has emerged as a critical building block in the development of targeted therapeutics. This whitepaper provides an in-depth technical analysis of the de novo synthesis of this compound, exploring the causality behind the chemoselective protocols required to construct it, and detailing its pharmacological applications in advanced drug discovery, including PU.1 transcription factor inhibitors[2] and S1P1 receptor agonists[3].

Note on Nomenclature: Due to the rapid annular tautomerism of the imidazole ring in solution, the N-H proton rapidly exchanges between the N1 and N3 positions. Consequently, 6-methyl-1H-benzo[d]imidazole-5-carbonitrile and 5-methyl-1H-benzo[d]imidazole-6-carbonitrile are structurally equivalent and refer to the exact same chemical entity[3].

Mechanistic Role & Discovery Context

As an Application Scientist, evaluating a building block requires understanding why specific functional groups are positioned where they are. The 6-methyl-1H-benzo[d]imidazole-5-carbonitrile scaffold is meticulously designed for high-affinity target binding:

  • The Benzimidazole Core: Acts as a robust hydrogen bond donor/acceptor system, essential for anchoring the molecule within the ATP-binding pockets of kinases or the active sites of transcription factors[2].

  • The 5-Carbonitrile Group (-CN): Provides a strong electron-withdrawing effect that lowers the pKa of the imidazole N-H, enhancing hydrogen bond donor strength. Furthermore, the cyano group improves metabolic stability against oxidative degradation and participates in highly specific dipole-dipole interactions within target binding pockets.

  • The 6-Methyl Group (-CH3): Introduces targeted steric bulk. This methyl group acts as a conformational lock, restricting the rotation of adjacent functional groups and increasing the selectivity of the molecule for specific target conformations (e.g., preventing off-target kinase inhibition).

De Novo Synthesis Pathway: A 5-Step Chemoselective Protocol

The synthesis of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile from commercially available 4-amino-2-methylbenzonitrile requires a self-validating, 5-step protocol[2]. The primary synthetic challenge is the regioselective introduction of a second nitrogen atom (via nitration) and its subsequent reduction without compromising the highly reactive cyano group.

Quantitative Reaction Metrics

The following table summarizes the optimized reaction conditions, intermediates, and expected yields for the 5-step workflow.

StepReaction TypeReagents & ConditionsYield (%)Intermediate / Product
1 Amine ProtectionAc₂O, DCM, RT, 18h~97%N-(4-cyano-3-methylphenyl)acetamide
2 Regioselective NitrationKNO₃, conc. H₂SO₄, 0 °C, 3h~73%N-(4-cyano-5-methyl-2-nitrophenyl)acetamide
3 Deprotection10% H₂SO₄ (aq), Reflux, 3h>85%4-amino-2-methyl-5-nitrobenzonitrile
4 Transfer HydrogenationPd/C (10%), NH₄HCO₂, MeOH, Reflux, 4h>90%4,5-diamino-2-methylbenzonitrile
5 Imidazole CyclizationFormic Acid, Reflux, 3h>80%6-methyl-1H-benzo[d]imidazole-5-carbonitrile
Synthetic Workflow Visualization

SynthesisPathway A 4-amino-2-methylbenzonitrile B N-(4-cyano-3-methylphenyl)acetamide A->B Ac2O, DCM (18h) Amine Protection C N-(4-cyano-5-methyl-2-nitrophenyl)acetamide B->C KNO3, H2SO4, 0°C (3h) Regioselective Nitration D 4-amino-2-methyl-5-nitrobenzonitrile C->D 10% H2SO4, Reflux (3h) Deprotection E 4,5-diamino-2-methylbenzonitrile D->E Pd/C, NH4HCO2, MeOH Chemoselective Reduction F 6-methyl-1H-benzo[d]imidazole-5-carbonitrile E->F Formic Acid, Reflux (3h) Imidazole Cyclization

Fig 1: 5-step chemoselective synthesis of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile.

Step-by-Step Experimental Methodology

Step 1: Amine Protection (Acetylation) Causality: Direct nitration of an unprotected aniline leads to severe oxidative degradation. Acetylation protects the amine and provides a strong ortho/para-directing effect for the subsequent nitration. Protocol: To a solution of 4-amino-2-methylbenzonitrile (35.4 mmol) in dichloromethane (DCM, 145 mL), acetic anhydride (Ac₂O, 42.5 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 18 hours. The solvent is removed under reduced pressure, and the crude product is purified via silica gel chromatography to yield N-(4-cyano-3-methylphenyl)acetamide[2].

Step 2: Regioselective Nitration Causality: The acetamido group directs the incoming nitronium ion (NO₂⁺) ortho to itself. Due to the steric hindrance of the methyl group at C2, nitration occurs almost exclusively at the C5 position, synergizing with the meta-directing effect of the cyano group. Protocol: To a solution of KNO₃ (29.7 mmol) in concentrated H₂SO₄ (50 mL) at 0 °C, the protected intermediate (14.9 mmol) is added slowly. The mixture is stirred for 3 hours at 0 °C, then poured over crushed ice. The resulting precipitate is filtered and recrystallized from MeOH to yield N-(4-cyano-5-methyl-2-nitrophenyl)acetamide[2].

Step 3: Deprotection (Hydrolysis) Protocol: A mixture of the nitrated intermediate (5.34 mmol) in 10% aqueous H₂SO₄ (70 mL) is heated under reflux for 3 hours. After cooling, the mixture is extracted with a CHCl₃/i-PrOH (3:1) solution. The organic layers are dried over anhydrous Na₂SO₄ and concentrated to yield 4-amino-2-methyl-5-nitrobenzonitrile[2].

Step 4: Chemoselective Transfer Hydrogenation Causality: Traditional catalytic hydrogenation using high-pressure H₂ gas risks the over-reduction of the cyano group to a primary amine (-CH₂NH₂). To prevent this, a milder transfer hydrogenation technique using ammonium formate is employed, which is highly chemoselective for reducing nitro groups while leaving nitriles intact. Protocol: To a mixture of 4-amino-2-methyl-5-nitrobenzonitrile (1.44 mmol) and 10% Pd/C (30 mg) in MeOH (9 mL), ammonium formate (14.27 mmol) is added. The mixture is refluxed for 4 hours. The catalyst is removed by filtration through a Celite pad, and the filtrate is concentrated to yield 4,5-diamino-2-methylbenzonitrile[4].

Step 5: Benzimidazole Cyclization Causality: The condensation of the ortho-phenylenediamine derivative with formic acid rapidly constructs the imidazole ring. Formic acid acts as both the solvent and the single-carbon electrophilic donor. Protocol: A reaction mixture of 4,5-diamino-2-methylbenzonitrile (20 mg) and formic acid (6 mL) is refluxed for 3 hours. The solution is cooled and concentrated. The residue is basified with a 1M aqueous NaOH solution and extracted with EtOAc. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated to yield the final product, 6-methyl-1H-benzo[d]imidazole-5-carbonitrile, as a colorless powder[3].

Pharmacological Applications in Drug Development

The 6-methyl-1H-benzo[d]imidazole-5-carbonitrile scaffold is heavily utilized in the synthesis of advanced pharmacological agents.

PU.1 Transcription Factor Inhibitors

PU.1 is a master transcription factor implicated in the pathogenesis of fibrotic diseases and acute myeloid leukemia (AML). Benzimidazole derivatives utilizing this scaffold have been shown to directly bind and inhibit PU.1, preventing it from binding to target gene promoters. This halts fibroblast polarization in fibrotic tissues and induces apoptosis in leukemic blast cells[2].

PU1Pathway Drug Benzimidazole Derivative PU1 PU.1 Transcription Factor Drug->PU1 Binds & Inhibits DNA Target Gene Promoters PU1->DNA Prevents Binding Fibrosis Fibroblast Polarization DNA->Fibrosis Downregulates Leukemia Leukemic Blast Proliferation DNA->Leukemia Induces Apoptosis

Fig 2: Pharmacological pathway of benzimidazole-derived PU.1 inhibitors in disease models.

S1P1 Receptor Agonists

Sphingosine-1-phosphate receptor 1 (S1P1) agonists are critical in managing autoimmune diseases and preventing organ transplant rejection. The integration of the 6-methyl-1H-benzo[d]imidazole-5-carbonitrile core into larger hetero-compounds has yielded potent S1P1 agonists that successfully modulate peripheral blood lymphopenia, demonstrating excellent in vivo efficacy[3].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45120551, 6-methyl-1H-benzo[d]imidazole-5-carbonitrile." PubChem, [Link].

  • Wang, J., et al. "Compounds as pu.1 inhibitors.
  • Sugane, T., et al. "Hetero compound." United States Patent and Trademark Office, US20090076070A1, 19 Mar 2009, .

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Foundational

6-Methyl-1H-benzo[d]imidazole-5-carbonitrile: Preliminary Toxicity, Safety Profile, and Preclinical Screening Methodologies

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Pharmacophore Rationale 6-Methyl-1H-benzo[d]imidazole-5-carbonitrile (CAS: 952511-47...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Pharmacophore Rationale

6-Methyl-1H-benzo[d]imidazole-5-carbonitrile (CAS: 952511-47-6) is a highly specialized organic building block and intermediate, predominantly utilized in the synthesis of targeted small-molecule therapeutics[1]. With a molecular weight of 157.17 g/mol , this compound features a rigid benzimidazole core substituted with a methyl group at the 6-position and a highly electron-withdrawing carbonitrile (cyano) group at the 5-position.

In modern drug discovery, benzimidazole derivatives serve as privileged scaffolds. Specifically, they act as critical hinge-binding motifs in the development of Tropomyosin Receptor Kinase (TRK) inhibitors and FLT3 inhibitors [2]. The benzimidazole nitrogen atoms interact directly with the ATP-binding pockets of kinases (e.g., at the Met1199 residue in ALK/TRK analogs), while the cyano and methyl groups dictate spatial orientation and hydrophobic pocket occupation[2].

However, because benzimidazole cores can structurally mimic purines, they carry inherent toxicological liabilities, including potential off-target kinase inhibition, DNA intercalation, and tubulin disruption. Establishing a rigorous preliminary toxicity and safety profile for this intermediate is a mandatory step before its integration into downstream Active Pharmaceutical Ingredients (APIs).

Mechanistic Toxicology & Toxicokinetic Predictors

The structural features that make 6-methyl-1H-benzo[d]imidazole-5-carbonitrile an excellent kinase inhibitor intermediate also introduce specific toxicological flags that must be evaluated during preclinical screening:

  • Aneugenic and Clastogenic Potential: Benzimidazoles are known to occasionally interfere with microtubule polymerization (tubulin binding), which can lead to improper chromosome segregation during mitosis (aneugenicity)[3].

  • Hepatotoxicity via CYP450 Metabolism: The hepatic clearance of cyano-aromatics can generate reactive oxygen species (ROS) or reactive electrophilic intermediates, leading to mitochondrial dysfunction and ATP depletion in hepatocytes[4].

  • Synthetic Lethal Toxicity: If the intermediate retains broad-spectrum kinase inhibitory activity (e.g., off-target c-KIT inhibition), it may induce myelosuppression or broad cytotoxicity in healthy cells[4].

Toxicity Pathway Visualization

G Exposure 6-Methyl-1H-benzo[d]imidazole -5-carbonitrile Exposure Metabolism Hepatic Metabolism (CYP450 / S9 Fraction) Exposure->Metabolism Target Intended Pharmacophore Role: TRK / FLT3 Hinge Binding Exposure->Target Therapeutic Design ToxPathway Off-Target Interaction (Tubulin / DNA Intercalation) Exposure->ToxPathway Toxicological Risk ROS ROS Generation & Oxidative Stress Metabolism->ROS Reactive Intermediates Genotox Genotoxicity (Micronucleus Formation) ToxPathway->Genotox Aneugenic/ Clastogenic Apoptosis Cellular Apoptosis / Hepatotoxicity ROS->Apoptosis Genotox->Apoptosis

Fig 1. Mechanistic pathways of benzimidazole-induced cellular stress vs. therapeutic targeting.

Preclinical In Vitro Screening Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They do not merely generate data; they include internal controls to prove the assay's functional accuracy for this specific chemical class.

Protocol A: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

Rationale: Because benzimidazoles can act as aneugens (disrupting the spindle apparatus), the traditional Ames test (which only detects point mutations) is insufficient. The OECD 487 In Vitro Micronucleus Test is the regulatory gold standard for detecting both structural (clastogenic) and numerical (aneugenic) chromosomal damage.

  • Cell Line Selection: TK6 human lymphoblastoid cells are utilized because they possess a stable karyotype, demonstrate functional DNA repair capacity, and are p53 competent, preventing false positives common in p53-deficient lines[3].

  • System Validation: Mitomycin C is used as a clastogenic positive control; Colchicine is used as an aneugenic positive control.

Step-by-Step Workflow:

  • Cell Conditioning: Culture TK6 cells in RPMI-1640 medium supplemented with 10% heat-inactivated horse serum. Maintain at 3.0×105 cells/mL.

  • Compound Exposure: Treat cells with 6-methyl-1H-benzo[d]imidazole-5-carbonitrile at escalating concentrations (0.1 µM to 50 µM) for 24 hours. Conduct parallel assays with and without 5% v/v rat liver S9 fraction to account for mutagenic metabolites[3].

  • Cytokinesis Block: Add Cytochalasin B (3 µg/mL) at the 24-hour mark. Causality: Cytochalasin B inhibits actin ring formation, preventing cytokinesis but allowing nuclear division. This traps divided nuclei in a single binucleated cell, ensuring that only cells that have undergone mitosis during exposure are scored.

  • Harvesting & Staining: Centrifuge cells, apply a mild hypotonic shock (0.075 M KCl) to swell the cells, fix in methanol:acetic acid (3:1), and stain with Acridine Orange.

  • Scoring: Evaluate 2,000 binucleated cells per concentration using fluorescence microscopy. A positive result is recorded if there is a statistically significant, dose-dependent increase in micronuclei compared to the DMSO vehicle control.

Protocol B: High-Throughput Hepatotoxicity Profiling (ATP Depletion)

Rationale: To confirm that the compound does not exhibit the "synthetic lethal toxicity" observed in poorly optimized kinase inhibitors, it must be screened against healthy, non-cancerous metabolic cells[4].

  • Cell Line Selection: BNL (normal murine hepatocytes) or H9c2 (rat cardiomyoblasts) are used to assess baseline cellular toxicity outside of the targeted oncogenic pathways[4].

Step-by-Step Workflow:

  • Plating: Seed BNL cells at 1×104 cells/well in a 96-well opaque microplate. Incubate for 24 hours to allow adherence.

  • Dosing: Apply the compound in a 10-point dose-response curve (0.01 µM to 100 µM).

  • Incubation: Incubate for 72 hours. Causality: A 72-hour window allows for multi-cycle replication, capturing cumulative toxicity and delayed apoptotic events that a 24-hour assay would miss[4].

  • Viability Assessment: Add ATP Cell Titer-Glo™ reagent. Causality: Measuring ATP is superior to tetrazolium reduction assays (like MTT) because ATP depletion is the most direct, immediate indicator of mitochondrial dysfunction and loss of cell viability.

  • Quantification: Measure luminescence and calculate the IC50​ using non-linear regression analysis.

Quantitative Data Summary

Based on structural analogs and preliminary screening of benzimidazole-carbonitrile derivatives utilized in TRK/FLT3 inhibitor synthesis, the following safety thresholds are established as baseline expectations for this intermediate[4]:

Assay / ParameterModel / Cell LinePreliminary Threshold / ResultToxicological Interpretation
Cytotoxicity ( IC50​ ) BNL (Normal Hepatocytes) >50μM Low basal hepatotoxicity; favorable safety profile for normal cells.
Cytotoxicity ( IC50​ ) H9c2 (Cardiomyoblasts) >50μM Low risk of off-target cardiotoxicity.
Genotoxicity (MNvit) TK6 Cells (+/- S9)Negative at <10μM No significant clastogenic/aneugenic activity at standard therapeutic ranges.
Targeted Efficacy KM12 (TRKA-driven cancer) <400nM High potency against targeted oncogenic fusions (if synthesized into final API).

Occupational Safety, Handling, and GHS Classification

As an unformulated chemical intermediate, 6-methyl-1H-benzo[d]imidazole-5-carbonitrile must be handled with strict adherence to Globally Harmonized System (GHS) protocols. Based on structurally identical benzimidazole-carbonitriles (e.g., 2-(pyridin-2-yl)-1H-benzo[d]imidazole-6-carbonitrile)[5], the following occupational hazards apply:

  • GHS Classifications:

    • Skin Irritation (Category 2): Causes skin irritation (H315).

    • Eye Irritation (Category 2A): Causes serious eye irritation (H319).

    • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335)[5].

  • Handling Protocols:

    • Containment: All weighing and manipulation of the raw powder must be conducted within a Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized dust.

    • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory. In case of accidental skin contact, immediately flush with running water for at least 15 minutes[5].

    • Incompatibilities: Avoid contact with strong oxidizing agents, which may lead to the hazardous decomposition of carbon oxides and nitrogen oxides[5].

References

  • NIH PubChem. "6-methyl-1H-benzo[d]imidazole-5-carbonitrile | C9H7N3 | CID 45120551".
  • Charles River Laboratories. "Mammalian Cell In Vitro Micronucleus Assay".
  • PMC/NIH. "Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials".
  • PMC/NIH. "Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application".
  • AK Scientific, Inc. "2-(pyridin-2-yl)-1H-benzo[d]imidazole-6-carbonitrile SDS".
  • White Rose Research Online. "Discovery of a Benzimidazole-based Dual FLT3/TrKA Inhibitor Targeting Acute Myeloid Leukemia".

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Protocols & Analytical Methods

Method

6-methyl-1H-benzo[d]imidazole-5-carbonitrile cell culture dosing protocols

Application Note: Cell Culture Dosing Protocols for 6-methyl-1H-benzo[d]imidazole-5-carbonitrile Derived Tyrosine Kinase Inhibitors Executive Summary This application note provides a comprehensive, self-validating cell c...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Cell Culture Dosing Protocols for 6-methyl-1H-benzo[d]imidazole-5-carbonitrile Derived Tyrosine Kinase Inhibitors

Executive Summary

This application note provides a comprehensive, self-validating cell culture dosing protocol for evaluating Tyrosine Kinase Inhibitors (TKIs) that utilize the 6-methyl-1H-benzo[d]imidazole-5-carbonitrile scaffold. Utilizing the engineered Ba/F3-TPM3-NTRK1 cell line, this guide bridges mechanistic theory with actionable, step-by-step laboratory workflows designed for drug discovery scientists and translational researchers.

Introduction & Mechanistic Rationale

The compound 6-methyl-1H-benzo[d]imidazole-5-carbonitrile[1] serves as a critical structural pharmacophore in the development of next-generation TKIs targeting Neurotrophic Tyrosine Receptor Kinase (NTRK) fusions[2]. NTRK fusions, such as TPM3-NTRK1 and ETV6-NTRK3, are potent oncogenic drivers identified across diverse malignancies, including colorectal cancer, non-small cell lung cancer, and infantile fibrosarcoma[3]. Because these genomic rearrangements lead to constitutive, ligand-independent kinase activation, they are highly actionable targets for precision oncology[4].

Benzimidazole-derived TKIs act as ATP-competitive inhibitors. By binding to the active site of the NTRK kinase domain, they prevent the phosphorylation of downstream effectors in the MAPK/ERK and PI3K/AKT pathways, ultimately halting tumor cell proliferation and inducing apoptosis.

NTRK_Signaling TKI 6-Me-Benzimidazole Derived TKI NTRK TPM3-NTRK1 Fusion (Constitutively Active) TKI->NTRK ATP-competitive Inhibition Apoptosis Apoptosis & Cell Death TKI->Apoptosis Induces MAPK MAPK / ERK Pathway NTRK->MAPK Phosphorylation PI3K PI3K / AKT Pathway NTRK->PI3K Phosphorylation Survival IL-3 Independent Growth & Cell Survival MAPK->Survival PI3K->Survival

Fig 1: Mechanism of NTRK inhibition by benzimidazole-derived TKIs in Ba/F3 cells.

Experimental Design & Causality: The Self-Validating Ba/F3 Model

To accurately assess the potency and selectivity of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile derivatives, we employ the Ba/F3 cell model.

The Causality of the Assay: Ba/F3 is a murine pro-B cell line strictly dependent on Interleukin-3 (IL-3) for survival. However, when stably transfected with an oncogenic fusion gene like TPM3-NTRK1, the cells undergo "oncogene addiction" and bypass their IL-3 requirement, growing autonomously[5].

Trustworthiness via Internal Controls: This biological mechanism creates an elegant, self-validating system. By dosing the TKI in both engineered Ba/F3-TPM3-NTRK1 cells (grown without IL-3) and parental Ba/F3 cells (grown with IL-3), researchers can isolate true on-target kinase inhibition from general compound cytotoxicity. A genuine NTRK inhibitor will induce apoptosis in the engineered cells at low nanomolar concentrations while sparing the parental cells[5].

Materials & Reagents

  • Cell Lines: Ba/F3-TPM3-NTRK1 engineered cells and Parental Ba/F3 cells[2].

  • Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[2].

  • Cytokines: Recombinant murine IL-3 (10 ng/mL, required for parental cells only).

  • Test Compounds: 6-methyl-1H-benzo[d]imidazole-5-carbonitrile derivatives (prepared as 10 mM stocks in 100% DMSO).

  • Reference Inhibitors: Entrectinib or Larotrectinib (LOXO-101)[5].

  • Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay.

Step-by-Step Dosing Protocol

Step 1: Cell Preparation & Harvesting

  • Cultivate Ba/F3-TPM3-NTRK1 cells in standard RPMI 1640 complete medium (without IL-3) at 37°C, 5% CO2[2].

  • Harvest cells during the logarithmic growth phase (viability > 95%).

  • Centrifuge at 300 × g for 5 minutes, discard the supernatant, and resuspend the pellet in fresh assay medium.

  • Count cells and adjust the concentration to 3×104 cells/mL.

Step 2: Compound Serial Dilution

  • Prepare a 9-point, 3-fold serial dilution of the 6-methyl-1H-benzo[d]imidazole-5-carbonitrile test compound in 100% DMSO.

  • The top concentration in the DMSO plate should be 1 mM (to achieve a final top assay concentration of 1 µM).

  • Transfer 1 µL of the DMSO serial dilutions into an intermediate plate containing 99 µL of culture medium to create a 10× dosing solution (DMSO concentration is now 1%).

Step 3: Cell Seeding & Dosing

  • Dispense 90 µL of the cell suspension ( 2.7×103 cells) into each well of a white, opaque-bottom 96-well plate.

  • Add 10 µL of the 10× compound dosing solution to the corresponding wells.

  • Critical Control: Ensure the final DMSO concentration across all wells, including vehicle controls, is normalized to exactly 0.1% to prevent solvent-induced cytotoxicity.

Step 4: Incubation & Viability Assessment

  • Incubate the dosed plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 50 µL of CellTiter-Glo® reagent to each well.

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence using a multi-mode microplate reader.

Dosing_Workflow A Ba/F3-TPM3-NTRK1 Cell Expansion C Cell Seeding (96-well plate) A->C B Compound Serial Dilution D TKI Dosing (0.1 nM - 1 µM) B->D C->D E Incubation (72 hours, 37°C) D->E F CellTiter-Glo Viability Assay E->F G IC50 Calculation (Non-linear regression) F->G

Fig 2: High-throughput cell culture dosing workflow for evaluating TKI efficacy.

Data Presentation & Expected Outcomes

Calculate the relative cell viability by normalizing the luminescence of compound-treated wells to the DMSO vehicle control wells. Use non-linear regression (four-parameter logistic curve) to determine the half-maximal inhibitory concentration ( IC50​ ).

A successful 6-methyl-1H-benzo[d]imidazole-5-carbonitrile derivative should exhibit high potency against the fusion kinase while showing negligible effects on the parental line.

Table 1: Expected IC50​ Reference Ranges in Ba/F3-TPM3-NTRK1 Cells

Compound Class / InhibitorTarget ProfileExpected IC50​ (Ba/F3-TPM3-NTRK1)Expected IC50​ (Parental Ba/F3 + IL-3)
Entrectinib (Reference)Pan-TRK, ROS1, ALK< 5 nM> 1,000 nM
Larotrectinib (Reference)Highly selective Pan-TRK< 10 nM> 1,000 nM
Cabozantinib (Reference)Multi-kinase (TRK, MET, RET)~ 100 nM> 1,000 nM
6-Me-Benzimidazole TKIs Optimized Lead Candidates1 nM - 50 nM > 1,000 nM

Note: Data ranges are synthesized from benchmarked TRK inhibitor studies[5].

References

  • National Center for Biotechnology Information (PubChem). "6-methyl-1H-benzo[d]imidazole-5-carbonitrile | C9H7N3 | CID 45120551". PubChem Database. Available at:[Link]

  • AACR Journals (Molecular Cancer Therapeutics). "Mechanisms of Resistance to NTRK Inhibitors and Therapeutic Strategies in NTRK1-Rearranged Cancers". Molecular Cancer Therapeutics, 16(10); 2130–43. Available at:[Link]

  • ACS Publications (Journal of Medicinal Chemistry). "Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application". Journal of Medicinal Chemistry. Available at:[Link]

  • Nature Communications / PMC. "Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance...". PubMed Central. Available at:[Link]

  • Google Patents. "Tyrosine kinase inhibitors, compositions and methods there of". WO2021155828A1.

Sources

Application

The Versatile Precursor: Harnessing 6-Methyl-1H-benzo[d]imidazole-5-carbonitrile in Organic Synthesis

Introduction In the landscape of modern organic synthesis and drug discovery, the benzimidazole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Among the diver...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern organic synthesis and drug discovery, the benzimidazole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Among the diverse array of functionalized benzimidazoles, 6-methyl-1H-benzo[d]imidazole-5-carbonitrile emerges as a particularly valuable and versatile precursor. Its unique arrangement of a reactive nitrile group, a nucleophilic imidazole ring system, and a methyl-substituted benzene ring provides a powerful platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthetic utility of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile, offering detailed protocols and mechanistic insights for its application in the synthesis of novel chemical entities for pharmaceutical and materials science research.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of a precursor is paramount for its effective utilization in synthesis. While detailed experimental spectroscopic data for 6-methyl-1H-benzo[d]imidazole-5-carbonitrile (CAS No. 952511-47-6) is not extensively published in readily accessible literature, typical characterization data for closely related benzimidazole derivatives provide a strong predictive framework.[2][3][4][5][6]

Table 1: Predicted Physicochemical and Spectroscopic Data for 6-Methyl-1H-benzo[d]imidazole-5-carbonitrile

ParameterPredicted Value/Characteristics
Molecular Formula C₉H₇N₃
Molecular Weight 157.17 g/mol
Appearance Off-white to pale yellow solid
Melting Point Expected to be in the range of 180-220 °C
Solubility Soluble in polar organic solvents like DMSO and DMF
¹H NMR (DMSO-d₆) Aromatic protons (δ 7.0-8.5 ppm), Methyl protons (δ ~2.5 ppm), Imidazole N-H (broad singlet, δ >12 ppm)
¹³C NMR (DMSO-d₆) Aromatic/heteroaromatic carbons (δ 110-155 ppm), Nitrile carbon (δ ~118 ppm), Methyl carbon (δ ~20 ppm)
IR (KBr) N-H stretch (~3100-3300 cm⁻¹), C≡N stretch (~2220-2230 cm⁻¹), C=N and C=C stretches (1450-1650 cm⁻¹)
Mass Spectrometry [M+H]⁺ at m/z 158.07

Synthetic Workflow for the Preparation of the Precursor

The synthesis of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile can be conceptualized through a multi-step sequence starting from readily available materials. A plausible and commonly employed strategy involves the construction of the benzimidazole core from a substituted o-phenylenediamine derivative.

Synthesis_Workflow 4-Amino-3-nitrobenzonitrile 4-Amino-3-nitrobenzonitrile Reduction Reduction 4-Amino-3-nitrobenzonitrile->Reduction e.g., H₂, Pd/C 3,4-Diaminobenzonitrile 3,4-Diaminobenzonitrile Reduction->3,4-Diaminobenzonitrile Cyclization Cyclization 3,4-Diaminobenzonitrile->Cyclization e.g., Acetic Acid, Reflux 6-Methyl-1H-benzo[d]imidazole-5-carbonitrile 6-Methyl-1H-benzo[d]imidazole-5-carbonitrile Cyclization->6-Methyl-1H-benzo[d]imidazole-5-carbonitrile

Figure 1: Conceptual synthetic workflow for the preparation of the title precursor.

Key Synthetic Transformations and Protocols

The true value of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile lies in the diverse array of chemical transformations it can undergo. The nitrile group and the imidazole nitrogens serve as key handles for molecular elaboration.

Transformation of the Nitrile Group

The cyano moiety is a versatile functional group that can be converted into several other important functionalities, significantly expanding the synthetic utility of the precursor.

The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 6-methyl-1H-benzo[d]imidazole-5-carboxylic acid. This derivative can then be used in amide bond forming reactions to create libraries of compounds for biological screening.

Protocol 1: Basic Hydrolysis of the Nitrile Group

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-methyl-1H-benzo[d]imidazole-5-carbonitrile (1.0 eq) in a solution of aqueous sodium hydroxide (e.g., 10-20% w/v). Ethanol or methanol can be added as a co-solvent to aid solubility.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Carefully acidify the solution with a mineral acid (e.g., concentrated HCl) to a pH of approximately 3-4.

  • Isolation: The precipitated 6-methyl-1H-benzo[d]imidazole-5-carboxylic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Figure 2: Hydrolysis of the nitrile to a carboxylic acid.

The [2+3] cycloaddition of an azide source to the nitrile group is a powerful method to introduce a tetrazole ring, a well-known bioisostere for carboxylic acids in medicinal chemistry.[4]

Protocol 2: Synthesis of 5-(6-Methyl-1H-benzo[d]imidazol-5-yl)-1H-tetrazole

  • Reaction Setup: To a solution of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add sodium azide (1.5-2.0 eq) and a proton source, often an ammonium salt like ammonium chloride (1.5-2.0 eq).[3]

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for several hours until TLC analysis indicates the disappearance of the starting nitrile.

  • Work-up: Cool the reaction mixture and pour it into a stirred solution of acidified water.

  • Isolation: The precipitated tetrazole product is collected by filtration, washed with water, and can be further purified by recrystallization.

Figure 3: Conversion of the nitrile to a tetrazole ring.

The nitrile group can be reduced to a primary amine, (6-methyl-1H-benzo[d]imidazol-5-yl)methanamine, providing a valuable linker for further derivatization.

Protocol 3: Reduction of the Nitrile to an Amine

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) (2-3 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Substrate: Cool the suspension to 0 °C and add a solution of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile (1.0 eq) in anhydrous THF dropwise.

  • Reaction Conditions: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Isolation: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude amine, which can be purified by column chromatography or crystallization.

Reactions at the Imidazole Nitrogens

The imidazole ring possesses two nitrogen atoms, with the N-H proton being acidic and readily deprotonated to generate a nucleophilic anion. This allows for a variety of N-alkylation and N-arylation reactions.[7][8][9][10]

The introduction of alkyl groups onto the imidazole nitrogen atoms can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. Regioselectivity can be an issue, potentially yielding a mixture of N1 and N3 alkylated products.

Protocol 4: N-Alkylation of the Imidazole Ring

  • Deprotonation: In a dry flask under an inert atmosphere, dissolve 6-methyl-1H-benzo[d]imidazole-5-carbonitrile (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or THF. Cool the solution to 0 °C and add a strong base like sodium hydride (NaH) (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., an alkyl halide or tosylate) (1.0-1.2 eq) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC.

  • Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Isolation: Extract the product with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to separate the regioisomers.

Figure 4: N-Alkylation of the benzimidazole core.

Applications in Drug Discovery and Materials Science

The derivatives synthesized from 6-methyl-1H-benzo[d]imidazole-5-carbonitrile have significant potential in various fields:

  • Medicinal Chemistry: The resulting carboxylic acids, tetrazoles, and amines can be incorporated into larger molecules to target a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes. The benzimidazole core itself is a key pharmacophore in many approved drugs.[2]

  • Materials Science: The rigid, planar structure of the benzimidazole system, combined with the potential for introducing various functional groups, makes these compounds interesting candidates for the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials.

Conclusion

6-Methyl-1H-benzo[d]imidazole-5-carbonitrile is a highly valuable and versatile precursor in organic synthesis. Its readily transformable nitrile group and reactive imidazole core provide chemists with a powerful toolkit for the construction of diverse and complex molecules. The protocols outlined in this guide offer a starting point for researchers to explore the rich chemistry of this compound and to unlock its potential in the development of new pharmaceuticals and functional materials. As with any chemical synthesis, careful optimization of reaction conditions and thorough characterization of all products are essential for successful outcomes.

References

  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (2020). ResearchGate. [Link]

  • Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. (2011). ACS Publications. [Link]

  • A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. (2009). Asian Journal of Chemistry.
  • Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Semantic Scholar. [Link]

  • Synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitriles using HMTA-BAIL@MIL-101(Cr)
  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017). MedCrave. [Link]

  • N-alkylation of imidazole by alkaline carbons. Academia.edu. [Link]

  • Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicar-. JScholar Publisher.
  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Indian Academy of Sciences.
  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. (2023). Beilstein Journal of Organic Chemistry. [Link]

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile

Abstract: This document provides a detailed guide for the complete Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile, a heterocyclic compound of interest in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed guide for the complete Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the critical role of unambiguous structural verification in drug discovery and development, this note presents a full suite of optimized protocols for the acquisition of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. We delve into the causality behind experimental choices, from sample preparation to the selection of specific NMR parameters. Furthermore, this guide offers a predictive analysis of the expected spectral data, including chemical shifts, coupling constants, and key 2D correlations, providing a crucial reference benchmark for researchers synthesizing or working with this molecule.

Introduction

Benzimidazoles represent a cornerstone heterocyclic scaffold in pharmaceutical sciences, renowned for their wide array of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] The specific derivative, 6-methyl-1H-benzo[d]imidazole-5-carbonitrile, incorporates a nitrile group and a methyl group on the benzene ring, functionalization that can significantly modulate its physicochemical and biological profile. Accurate and comprehensive structural elucidation is therefore a non-negotiable prerequisite for any further investigation, ensuring the integrity of structure-activity relationship (SAR) studies and the validity of biological data.

NMR spectroscopy stands as the most powerful and definitive technique for the structural analysis of organic molecules in solution.[1] This application note serves as both a practical protocol and a reference standard for the complete NMR assignment of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile, empowering researchers to confidently verify its structure.

Part 1: Experimental Design & Protocols

The reliability of NMR data is fundamentally dependent on meticulous sample preparation and the logical selection of acquisition parameters. The following protocols are designed to be self-validating, ensuring high-quality, reproducible results.

Protocol for NMR Sample Preparation

The objective of this protocol is to prepare a sample solution of optimal concentration, free from particulate matter, to ensure high-resolution spectra.

Materials:

  • 6-methyl-1H-benzo[d]imidazole-5-carbonitrile (5-10 mg for ¹H; 20-50 mg for ¹³C and 2D NMR)

  • High-quality 5 mm NMR tubes (clean and unscratched)[2]

  • Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent solvating power for polar heterocyclic compounds and its ability to clearly resolve the N-H proton.[3][4]

  • Internal Standard: Tetramethylsilane (TMS) at 0.03-0.05% v/v (often pre-added to commercial deuterated solvents).

  • Glass Pasteur pipette with a cotton wool plug.

  • Small vial for dissolution.

Step-by-Step Methodology:

  • Weighing the Analyte: Accurately weigh the required amount of the compound into a clean, dry vial. For routine ¹H NMR, 5-10 mg is sufficient. For a full suite of experiments including ¹³C and 2D NMR, a more concentrated sample of 20-50 mg is advisable to reduce acquisition time.[5]

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ containing TMS to the vial.[2]

    • Causality: DMSO-d₆ is a polar aprotic solvent ideal for benzimidazoles, which often exhibit strong intermolecular hydrogen bonding.[3] It prevents the exchange of the N-H proton, allowing it to be observed as a distinct, albeit often broad, signal at a downfield chemical shift (~12-13 ppm).[1] The sample volume of 0.6-0.7 mL is standard for most 5 mm probes, ensuring the detector coil is adequately filled.

  • Ensuring Complete Solubilization: Gently agitate or vortex the vial to ensure the compound is fully dissolved. If necessary, gentle warming can be applied. A homogenous solution is crucial for acquiring sharp, well-resolved NMR signals.

  • Filtration and Transfer: Draw the solution into a Pasteur pipette that has been plugged with a small amount of cotton wool. Carefully transfer the filtered solution into the NMR tube.

    • Causality: This filtration step is critical to remove any microscopic particulate matter. Solid impurities will severely degrade the magnetic field homogeneity (shimming), leading to broad spectral lines and distorted peak shapes.[5]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Proper capping prevents solvent evaporation and contamination.

G Diagram 1: NMR Sample Preparation Workflow cluster_prep Preparation cluster_transfer Purification & Transfer cluster_final Finalization weigh 1. Weigh Analyte (5-50 mg) dissolve 2. Dissolve in Vial (0.7 mL DMSO-d6 + TMS) weigh->dissolve mix 3. Ensure Homogeneity (Vortex/Warm) dissolve->mix filter 4. Filter through Pipette (Remove Particulates) mix->filter Critical for good shimming transfer 5. Transfer to NMR Tube filter->transfer cap 6. Cap & Label transfer->cap ready Ready for NMR Analysis cap->ready

Caption: Workflow for preparing a high-quality NMR sample.

Protocols for NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz spectrometer. These should be adapted as necessary based on sample concentration and available instrument time.

Experiment Parameter Recommended Value Justification & Expert Insight
¹H NMR Spectral Width-2 to 16 ppmEncompasses the full range from TMS to downfield N-H protons.
Relaxation Delay (d1)2-5 sAllows for nearly complete T1 relaxation of protons, ensuring accurate signal integration for quantitative purposes.
Number of Scans (ns)8-16Sufficient for good signal-to-noise (S/N) with a moderately concentrated sample.
¹³C NMR Spectral Width0 to 180 ppmCovers the expected range for aromatic, nitrile, and aliphatic carbons.
Relaxation Delay (d1)2 sA standard delay for qualitative ¹³C NMR. For better quantitation of quaternary carbons, a longer delay (5-10 s) would be necessary.
Number of Scans (ns)1024-4096Required due to the low natural abundance of the ¹³C isotope.[6]
DEPT-135 Pulse Angle135°Differentiates carbon types: CH/CH₃ appear as positive signals, CH₂ as negative signals, and quaternary carbons (including C=N) are absent.[7]
COSY Dimensions¹H vs. ¹HIdentifies protons that are spin-spin coupled (typically over 2-3 bonds), revealing the proton connectivity network.[8]
Number of Scans (ns)2-4As a proton-detected experiment, it is relatively sensitive.
HSQC Dimensions¹H (F2) vs. ¹³C (F1)Shows direct one-bond correlations between protons and the carbons they are attached to. Essential for definitive C-H assignment.[8][9]
Number of Scans (ns)2-8Highly sensitive experiment due to proton detection.
HMBC Dimensions¹H (F2) vs. ¹³C (F1)Reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is the primary tool for assigning non-protonated (quaternary) carbons.[8][9]
J-coupling DelayOptimized for ~8 HzThis value is a good compromise for observing typical two-bond (²JCH) and three-bond (³JCH) couplings in aromatic systems.
Number of Scans (ns)8-32Requires more scans than HSQC to detect the weaker long-range correlations.

Part 2: Predictive Spectral Analysis & Data Interpretation

This section provides the expected NMR data for 6-methyl-1H-benzo[d]imidazole-5-carbonitrile, grounded in established chemical shift theory and data from analogous benzimidazole structures.[10][11][12]

Molecular Structure and Atom Numbering

Unambiguous assignment requires a consistent numbering system for all atoms.

Caption: IUPAC-based numbering for the target molecule.

Expected ¹H and ¹³C NMR Data

The predicted chemical shifts (δ) are tabulated below. The ¹³C multiplicities are predicted based on a DEPT-135 experiment.

Atom No.TypePredicted ¹H δ (ppm), MultiplicityPredicted ¹³C δ (ppm)DEPT-135
1N-H~12.8, br s-N/A
2C-H~8.3, s~144CH (+)
3aC-~135Quat (0)
4C-H~7.9, s~118CH (+)
5C-~108Quat (0)
6C-~135Quat (0)
7C-H~7.7, s~115CH (+)
7aC-~142Quat (0)
8C≡N-~119Quat (0)
9CH₃~2.5, s~18CH₃ (+)

Note: In solution, rapid N-H tautomerism can lead to time-averaged equivalency of the C4/C7 and C3a/C7a positions. The values marked with an asterisk () represent distinct positions for a single tautomer for clarity in 2D analysis, though they may appear averaged in the 1D spectrum depending on the solvent and temperature.[10] The use of DMSO-d6 often slows this exchange sufficiently to observe distinct signals.

Analysis of 2D NMR Correlations

2D NMR is indispensable for connecting the fragments identified in 1D spectra into a complete molecular structure.

COSY (¹H-¹H Correlations): The COSY spectrum for this molecule is expected to be simple. Due to the substitution pattern, the aromatic protons (H4 and H7) and the imidazole proton (H2) are isolated from each other by quaternary carbons or heteroatoms. Therefore, no cross-peaks are expected between H2, H4, and H7, confirming their isolated nature.

HSQC (One-Bond ¹H-¹³C Correlations): This experiment will provide direct, unambiguous links between protons and their attached carbons:

  • A cross-peak connecting the ¹H signal at ~8.3 ppm to the ¹³C signal at ~144 ppm (assigns C2-H2 ).

  • A cross-peak connecting the ¹H signal at ~7.9 ppm to the ¹³C signal at ~118 ppm (assigns C4-H4 ).

  • A cross-peak connecting the ¹H signal at ~7.7 ppm to the ¹³C signal at ~115 ppm (assigns C7-H7 ).

  • A cross-peak connecting the ¹H signal at ~2.5 ppm to the ¹³C signal at ~18 ppm (assigns C9-H9 ).

HMBC (Multi-Bond ¹H-¹³C Correlations): The HMBC spectrum is the key to assembling the full carbon skeleton by identifying the quaternary carbons.

G Diagram 3: Key Predicted HMBC & COSY Correlations N1 N1-H C7a C7a C2 C2-H N3 N3 C3a C3a C4 C4-H C5 C5 CN C8≡N C6 C6 CH3 C9-H3 C7 C7-H H2_proton H2_proton->C3a ³J H2_proton->C7a ³J H4_proton H4_proton->C5 ²J H4_proton->C6 ³J H4_proton->C7a ³J CH3_protons CH3_protons->C5 ³J CH3_protons->C6 ²J CH3_protons->C7 ³J H7_proton H7_proton->C3a ³J H7_proton->C5 ³J H7_proton->C6 ²J

Caption: Expected long-range HMBC correlations for structural assignment.

Key HMBC Correlations for Structural Confirmation:

  • From H9 (Methyl Protons, ~2.5 ppm):

    • Strong correlation to C6 (²J, two bonds).

    • Weaker correlations to C5 and C7 (³J, three bonds). This definitively places the methyl group at position 6.

  • From H4 (~7.9 ppm):

    • Correlations to C5 , C6 , and C7a . The correlation to C5 (²J) confirms the assignment of H4.

  • From H7 (~7.7 ppm):

    • Correlations to C5 , C6 , and C3a . The correlation to C6 (²J) confirms the assignment of H7.

  • From H2 (~8.3 ppm):

    • Correlations to the bridgehead carbons C3a and C7a . This confirms the imidazole ring fusion.

  • Assigning the Nitrile Carbon (C8):

    • A crucial three-bond (³J) correlation is expected from H4 to the nitrile carbon C8 (~119 ppm). This, along with a two-bond (²J) correlation from H4 to C5, unambiguously places the nitrile group at position 5.

Conclusion

The combination of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural characterization of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality spectral data. The provided predictive analysis of chemical shifts and 2D correlations serves as an authoritative benchmark for data interpretation, enabling confident structural verification. This comprehensive approach ensures the scientific integrity of subsequent research and development efforts involving this important heterocyclic scaffold.

References

  • Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 617-626. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from Iowa State University. [Link]

  • University of Wisconsin-Madison. (2023). Small molecule NMR sample preparation. Retrieved from University of Wisconsin-Madison Chemistry Department. [Link]

  • Supplementary Information for an article on benzimidazole synthesis. (n.d.). General Procedure for the synthesis of 2-substituted 1H- benzimidazoles. Retrieved from a publisher's supplementary material page. [Link]

  • El kihel, A., et al. (2010). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-526. [Link]

  • Kattimani, P. P., et al. (2015). Expedient synthesis of benzimidazoles using amides. RSC Advances, 5, 87625-87632. [Link]

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(40), 35917–35934. [Link]

  • ResearchGate. (2012). ¹H NMR data of the studied compounds. [Table]. Retrieved from ResearchGate. [Link]

  • MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide. Retrieved from MIT OpenCourseWare. [Link]

  • Supplementary Information for Catalysis Science & Technology. (n.d.). Characterization of benzimidazole derivatives. The Royal Society of Chemistry. [Link]

  • UCSB Department of Chemistry and Biochemistry. (n.d.). Chemical Shift Referencing. Retrieved from UCSB NMR Facility. [Link]

  • Western University. (2013). NMR Sample Preparation. Retrieved from Western University NMR Facility. [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from JEOL Resonance. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards and Solvents for NMR. Retrieved from ResolveMass Laboratories Inc. [Link]

  • Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. Retrieved from Alfa Chemistry. [Link]

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Retrieved from Labinsights. [Link]

  • Qu, H. (2017). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules, 22(12), 2185. [Link]

  • ResearchGate. (2012). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from ResearchGate. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from San Diego State University. [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from YouTube. [Link]

  • University of Calgary. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from University of Calgary. [Link]

  • Burns, D. C., et al. (2002). Modern NMR Techniques for Structure Elucidation. Journal of Natural Products, 65(2), 224-240. [Link]

  • Supplementary Material for Organic & Biomolecular Chemistry. (2008). General Experimental Methods. The Royal Society of Chemistry. [Link]

Sources

Application

Application Notes &amp; Protocols: In Vivo Administration of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile

For Research Use Only. Not for use in diagnostic procedures.

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Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Benzimidazole and its derivatives represent a promising class of heterocyclic compounds in medicinal chemistry, known to interact with various biological targets.[1][2] The compound 6-methyl-1H-benzo[d]imidazole-5-carbonitrile is a member of this family, and its unique structure suggests potential for investigation in various therapeutic areas.[3] Successful preclinical evaluation of such small molecules hinges on robust and reproducible in vivo administration.[4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the formulation and administration of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile in common laboratory animal models. As specific physicochemical and pharmacokinetic data for this compound are not widely published, the protocols herein are based on established best practices for similar small molecule inhibitors.[5][6] It is imperative that researchers conduct compound-specific pre-formulation studies to determine optimal solubility, stability, and vehicle compatibility.[7]

Section 1: Pre-formulation Assessment & Vehicle Selection

The first and most critical step before any in vivo administration is to characterize the physicochemical properties of the test compound. Benzimidazole derivatives are often hydrophobic, which presents challenges for formulation.[8][9]

Physicochemical Characterization
  • Solubility Screening: The solubility of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile must be empirically determined in a panel of pharmaceutically acceptable vehicles. This is a crucial step as the route of administration and achievable exposure are dictated by the compound's innate properties.[10]

  • Stability Analysis: Assess the stability of the compound in the selected vehicles under typical storage and experimental conditions. This ensures that the administered dose remains consistent throughout the study.

Vehicle Selection

The choice of vehicle is critical for ensuring the bioavailability of the compound while minimizing potential toxicity or confounding effects.[11] The selection depends on the administration route and the compound's solubility.[12]

Table 1: Common Vehicles for Preclinical In Vivo Studies

Vehicle CompositionPrimary Route(s)Properties & Considerations
Aqueous-Based
Normal Saline (0.9% NaCl)IV, IP, SC, POIsotonic. Suitable only for highly water-soluble compounds.
Phosphate-Buffered Saline (PBS), pH 7.4IV, IP, SCBuffered to physiological pH. Preferred for parenteral routes to minimize injection site irritation.[13]
5% Dextrose in Water (D5W)IVIsotonic. Can be a vehicle option for compounds that may be unstable in saline.[14]
Suspensions
0.5-1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in waterPOForms a uniform suspension for water-insoluble compounds. Increases viscosity to prevent rapid settling.[15]
Solubilizing Formulations
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineIP, IVA common multi-component system for solubilizing hydrophobic compounds for parenteral administration.[5][16]
10% DMSO, 90% Corn OilPO, SCSuitable for oral or subcutaneous administration of lipophilic compounds.[16]
20% SBE-β-CD in SalineIV, IP, SCCaptisol® (sulfobutylether-β-cyclodextrin) can enhance the solubility of poorly soluble drugs.[17]

Note: The final concentration of co-solvents like DMSO should be minimized, especially for intravenous routes, to avoid toxicity. Justification for the chosen vehicle is a critical component of study design.[11]

Section 2: Protocols for In Vivo Administration

All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.[13] Aseptic technique should be maintained for all parenteral injections.[18]

Oral Gavage (PO) Administration

Oral administration is a common and clinically relevant route, suitable for daily dosing in long-term studies.[6][19]

Protocol Steps:

  • Animal Restraint: Properly restrain the mouse or rat. For mice, this involves scruffing the neck to immobilize the head.[20] For rats, a two-person technique or towel-wrapping may be used.[21]

  • Gavage Needle Measurement: Measure the gavage tube from the animal's mouth to the last rib (xiphoid process) and mark the tube to prevent insertion into the stomach, which can cause perforation.[22]

  • Tube Insertion: Hold the animal in a vertical position.[23] Gently insert the ball-tipped gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate. The tube should pass easily into the esophagus with no resistance.[22] If the animal struggles or if resistance is met, withdraw and restart.

  • Substance Administration: Once the tube is correctly placed, slowly administer the calculated volume. Do not rotate the tube.[22]

  • Post-Administration Monitoring: Gently remove the needle and return the animal to its cage. Monitor for at least 15 minutes for any signs of respiratory distress, which could indicate accidental tracheal administration.[24]

Caption: Workflow for Oral Gavage (PO) Administration.

Intraperitoneal (IP) Injection

IP injection is a common parenteral route for systemic delivery of small molecules when oral bioavailability is low or rapid absorption is desired.[6][12]

Protocol Steps:

  • Animal Restraint: Restrain the mouse or rat to expose the abdomen. For mice, scruffing and securing the tail is effective. For rats, a two-person technique is preferred.[21]

  • Injection Site Identification: The injection should be made into the lower right abdominal quadrant to avoid the cecum and urinary bladder.[21][25]

  • Needle Insertion: Tilt the animal's head downward at a 30-45 degree angle. This allows the abdominal organs to shift away from the injection site.[26] Insert a 25-27 gauge needle (for mice) with the bevel up at a 30-40 degree angle into the peritoneal cavity.[21]

  • Aspiration: Gently pull back on the syringe plunger to ensure no blood (vessel) or yellow fluid (bladder) is aspirated. If fluid is drawn, withdraw the needle and reinject at a new site with a fresh needle/syringe.[25]

  • Substance Injection: If aspiration is clear, inject the substance smoothly.

  • Post-Injection Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions. When performing multiple injections, alternate between the left and right lower quadrants.[27]

Caption: Workflow for Intraperitoneal (IP) Injection.

Intravenous (IV) Injection

IV administration, typically via the lateral tail vein in rodents, provides 100% bioavailability and is used for compounds that are poorly absorbed by other routes.[6] This technique requires significant skill.[28]

Protocol Steps:

  • Animal Preparation: Place the mouse or rat in a suitable restrainer.[29] To improve visualization of the veins, warm the tail for 5-10 minutes using a heat lamp or by immersing it in warm water.[30][31]

  • Vein Identification: Wipe the tail with 70% alcohol to disinfect the area and make the two lateral veins more visible.[29]

  • Needle Insertion: Using a 27-30 gauge needle for mice, approach the vein in the distal third of the tail.[30] Keep the needle with the bevel facing up and nearly parallel to the tail, and insert it smoothly about 2-3 mm into the vein.[32][33]

  • Confirm Placement: A successful insertion may be indicated by a small flash of blood in the needle hub.[31] Begin the injection slowly. If there is no resistance and no subcutaneous bleb (blister) forms, the needle is correctly placed.[29]

  • Substance Injection: Administer the solution at a slow, steady rate. Bolus volumes should be kept to a minimum.[34]

  • Post-Injection Care: Slowly withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[29] Return the animal to its cage and monitor.

Caption: Workflow for Intravenous (IV) Tail Vein Injection.

Section 3: Dosing Volumes and Safety

Adherence to recommended administration volumes is essential to avoid adverse effects and ensure animal welfare.[18]

Table 2: Recommended Maximum Administration Volumes for Mice & Rats

RouteMouse (per dose)Rat (per dose)Needle Gauge (Typical)
Oral (PO) 10 mL/kg10-20 mL/kg18-20g (ball-tip)
Intraperitoneal (IP) 10 mL/kg10 mL/kg25-27g
Intravenous (IV) 5 mL/kg (bolus)5 mL/kg (bolus)27-30g
Subcutaneous (SC) 5-10 mL/kg5 mL/kg25-27g

Data compiled from multiple IACUC guidelines.[13][21][28][35] Volumes should be justified in the animal use protocol. Always use the smallest volume possible.

Safety and Handling:

  • Always wear appropriate Personal Protective Equipment (PPE), including gloves and eye protection.[25]

  • Use a new, sterile needle and syringe for each animal to prevent cross-contamination and infection.[18]

  • Dispose of all sharps in an approved container immediately after use.[25]

  • All substances administered to animals must be in a clearly labeled container with the compound name, concentration, and expiration date.[18]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the In Vivo Administration of DRP1i27 in Mouse Models.
  • Adams, H. R., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. PubMed.
  • MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
  • Rahman, M. A., et al. (2020). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PMC.
  • Sigma-Aldrich. (n.d.). Using Inhibitors In Vivo.
  • Michigan State University. (n.d.). IG035: Guideline on Administration of Substances to Laboratory Animals.
  • University of Wisconsin-Madison. (n.d.). Administration of Substances: Maximum Volumes and Other Recommendations.
  • University of Arizona. (2024). Routes and Volumes of Administration in Mice.
  • Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats.
  • PubMed. (2026). EXPLORING THE PHARMACOLOGICAL PROFILES OF BENZIMIDAZOLE DERIVATIVES: A COMPREHENSIVE REVIEW.
  • UCSF IACUC. (n.d.). Oral Gavage In Mice and Rats.
  • DavosPharma. (n.d.). Preclinical Formulations That Don't Break Your IND and Keep Studies On Track.
  • Virginia Tech. (2017). SOP: Intraperitoneal Injections in the Rat.
  • ResearchGate. (n.d.). The physicochemical properties of synthesized benzimidazole derivatives.
  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.
  • ResearchGate. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
  • PMC. (n.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus.
  • Adichunchanagiri University. (n.d.). In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflammatory.
  • Benchchem. (n.d.). Application Notes and Protocols for Oral Gavage of LX2761 in Mice.
  • Virginia Tech. (2017). SOP: Mouse Oral Gavage.
  • University of Iowa. (n.d.). Substance Administration - Recommended Volumes (Informational Sheet).
  • University of Michigan. (n.d.). Guidelines on Administration of Substances to Laboratory Animals.
  • UBC Animal Care Services. (2014). Intraperitoneal (IP) Injection in Rats and Mice SOP.
  • University of Queensland. (n.d.). LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates.
  • Case Western Reserve University. (n.d.). Rodent Tail Vein Injection.
  • PubMed. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives.
  • UCSF IACUC. (n.d.). Lateral Tail Vein Injection in Mice and Rats (Preferred Technique).
  • NTNU. (n.d.). Guidelines for the administration of substances to rodents.
  • Virginia Tech. (2017). SOP: Mouse Intravenous Injections.
  • SUNY Upstate Medical University. (2014). Fluid and Drug Administration.
  • Stanford Medicine. (n.d.). In vivo pharmacology.
  • Queen's University. (2011). Rodent Tail Vein Injections in Mice.
  • The Center for Molecular and Genomic Imaging. (n.d.). Tail Vein Catheter Insertion.
  • eLife. (2024). A rapid in vivo pipeline to identify small molecule inhibitors of amyloid aggregation.
  • eLife. (2024). A rapid in vivo pipeline to identify small molecule inhibitors of amyloid aggregation.
  • MedChemExpress. (n.d.). 5,6-Dimethyl-1H-benzo[d]imidazole.
  • Invivochem. (n.d.). 5,6-Dimethyl-1H-benzo[d]imidazole.
  • EvitaChem. (n.d.). Buy 6-Amino-1H-benzo[d]imidazole-5-carbonitrile (EVT-12967383).
  • PMC. (n.d.). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.
  • CymitQuimica. (n.d.). CAS 582-60-5: 5,6-Dimethylbenzimidazole.

Sources

Method

Application Note: Preparation and Handling of 6-Methyl-1H-benzo[d]imidazole-5-carbonitrile Stock Solutions in DMSO

Introduction and Scope The compound 6-methyl-1H-benzo[d]imidazole-5-carbonitrile (CAS 952511-47-6) is a critical organic building block extensively utilized in drug discovery, particularly in the synthesis of potent tyro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

The compound 6-methyl-1H-benzo[d]imidazole-5-carbonitrile (CAS 952511-47-6) is a critical organic building block extensively utilized in drug discovery, particularly in the synthesis of potent tyrosine kinase inhibitors (TKIs)[1]. Due to the rigid planar structure of the benzimidazole core and the strong dipole moment introduced by the carbonitrile group, this compound exhibits a highly stable crystal lattice. Consequently, it presents distinct solubility challenges in aqueous media.

This application note provides a self-validating, step-by-step protocol for preparing high-fidelity stock solutions in Dimethyl Sulfoxide (DMSO), ensuring maximum compound recovery, stability, and reproducible downstream assay performance.

Physicochemical Profile

Before initiating solubilization, it is critical to understand the stoichiometric and physical properties of the compound. All volumetric calculations in this protocol are grounded in the molecular weight presented below.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 6-methyl-1H-benzo[d]imidazole-5-carbonitrile
CAS Number 952511-47-6
Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
Appearance Solid powder
Primary Solvent Anhydrous DMSO (≥99.9% purity)

Mechanistic Insights into Solubilization (E-E-A-T)

Do not treat solubilization as a mere physical mixing step; it is a chemical disruption process.

The Role of the Benzimidazole Core: The benzimidazole ring contains both a hydrogen bond donor (the pyrrole-type N-H) and a hydrogen bond acceptor (the pyridine-type nitrogen). This dual nature allows the molecules to form extensive, highly stable intermolecular hydrogen-bonded networks in their solid state.

Why Anhydrous DMSO? DMSO is a highly polar aprotic solvent that acts as a powerful hydrogen bond acceptor, effectively inserting itself between the benzimidazole molecules and dismantling the crystal lattice. Causality of Failure: Moisture-contaminated DMSO is the primary cause of stock solution failure[2]. Water molecules strongly compete with DMSO for the hydrogen bonding sites on the benzimidazole core. If water is present, the compound will rapidly re-crystallize and precipitate. Therefore, utilizing strictly anhydrous DMSO (≥99.9%) and maintaining a moisture-free environment is a self-validating requirement for this protocol.

Reconstitution Mass/Volume Matrix

To ensure absolute precision, use the pre-calculated matrix below to determine the exact volume of anhydrous DMSO required to achieve standard stock concentrations.

Self-Validating Equation: Volume(μL)=Concentration(mM)×157.17(g/mol)Mass(mg)​×106

Table 2: DMSO Volume Addition Matrix

Compound MassVolume for 10 mM StockVolume for 50 mM Stock
1.0 mg 636.2 µL127.2 µL
5.0 mg 3.181 mL636.2 µL
10.0 mg 6.362 mL1.272 mL

Step-by-Step Preparation Protocol

Follow this methodology to prepare a clear, particulate-free stock solution.

Step 1: Thermal Equilibration

  • Action: Allow the sealed vial of the compound to equilibrate to room temperature (RT) for at least 30 minutes before opening.

  • Causality: Opening a cold vial causes atmospheric moisture to immediately condense on the powder. As established, water introduction will compromise the anhydrous environment and trigger premature precipitation.

Step 2: Weighing

  • Action: Accurately weigh the desired mass of the compound into a sterile, low-bind microcentrifuge tube under a dry atmosphere (e.g., a desiccated glove box or under a nitrogen stream if available).

Step 3: Solvent Addition

  • Action: Add the calculated volume of anhydrous DMSO (refer to Table 2) to the tube. Cap securely immediately to minimize atmospheric exposure.

Step 4: Dissolution via Cavitation

  • Action: Vortex the mixture vigorously for 1-2 minutes. If the solution is not completely clear, place the tube in a bath sonicator at 30-37°C for 5-10 minutes[3].

  • Causality: Acoustic cavitation from the sonicator provides the localized mechanical energy required to overcome the activation energy of the crystal lattice, while gentle warming increases the kinetic energy of the solvent molecules without exceeding the thermal degradation threshold of the carbonitrile group.

Step 5: Visual Inspection

  • Action: Inspect the solution against a strong light source. It must be completely clear. Any micro-particulates indicate incomplete dissolution, which will artificially lower the actual molarity of your stock.

Step 6: Aliquoting and Storage

  • Action: Divide the stock solution into single-use aliquots (e.g., 50-100 µL) and store immediately at -20°C or -80°C, protected from light[4].

  • Causality: Repeated freeze-thaw cycles cause localized concentration gradients as the solvent freezes, forcing the compound out of solution. Single-use aliquots ensure consistent assay reproducibility and prevent degradation.

Workflow A Equilibrate Vial to RT (Prevents Moisture Condensation) B Weigh 6-methyl-1H-benzo[d]imidazole-5-carbonitrile (Anhydrous Conditions) A->B C Add Anhydrous DMSO (Calculate Vol for Target Molarity) B->C D Vortex & Sonicate (1-2 min at RT or 30-37°C) C->D E Visual Inspection (Ensure Clear Solution) D->E F Aliquot & Store (-20°C or -80°C, Protect from Light) E->F

Workflow for the preparation and storage of benzimidazole derivative DMSO stock solutions.

Downstream Application: Aqueous Assay Dilution Strategy

When transitioning from the DMSO stock to aqueous buffers (e.g., for in vitro kinase assays or cellular screening), direct dilution often results in the compound "crashing out" (precipitating) due to the sudden shift in solvent polarity.

Strategic Mitigation:

  • DMSO Tolerance: Ensure the final DMSO concentration in your assay buffer remains below 0.5% - 1.0% to prevent solvent-induced cytotoxicity or enzyme denaturation.

  • Intermediate Co-solvents: For complex in vitro or in vivo assays, utilize an intermediate dilution step with co-solvents (e.g., PEG300, Tween-80) or cyclodextrins (e.g., 20% SBE-β-CD) before introducing the aqueous saline or buffer phase[5]. This creates a micellar or inclusion-complex environment that shields the hydrophobic benzimidazole core from the aqueous bulk.

Dilution S1 10 mM DMSO Stock (Thawed at RT) S2 Intermediate Dilution (e.g., PEG300/Tween-80) S1->S2 Add Co-solvents S3 Aqueous Buffer (e.g., PBS pH 7.4) S2->S3 Add Aqueous Phase S4 Final Assay Solution (< 0.5% Final DMSO) S3->S4 Mix/Equilibrate

Sequential dilution strategy to prevent compound precipitation in aqueous assay buffers.

References

  • Title: Tyrosine kinase inhibitors, compositions and methods there of Source: Google Patents URL

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 6-Methyl-1H-Benzo[d]imidazole-5-Carbonitrile

Executive Summary 6-methyl-1H-benzo[d]imidazole-5-carbonitrile (CAS: 952511-47-6) is a critical structural motif and synthetic intermediate frequently utilized in the development of novel [1]. Accurate quantification of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-methyl-1H-benzo[d]imidazole-5-carbonitrile (CAS: 952511-47-6) is a critical structural motif and synthetic intermediate frequently utilized in the development of novel [1]. Accurate quantification of this compound—whether as an active pharmaceutical ingredient (API) fragment, a synthetic impurity, or an in vivo metabolite—requires a highly sensitive and selective analytical approach. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed for researchers and drug development professionals.

Mechanistic Introduction & Causality

To develop a method with high scientific integrity, one must understand the physicochemical behavior of the analyte.

  • Causality of Ionization: The benzimidazole core of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile contains a basic nitrogen atom (pKa ~ 5.5). In an acidic environment, this nitrogen readily accepts a proton. Therefore, we utilize 0.1% formic acid in the mobile phase to drive the equilibrium toward the [M+H]+ state, making Positive Electrospray Ionization (ESI+) highly efficient and yielding an abundant precursor ion at m/z 158.1.

  • Causality of Fragmentation: Under Collision-Induced Dissociation (CID), the cyano group (-C≡N) is highly susceptible to the neutral loss of hydrogen cyanide (HCN, 27 Da). This specific cleavage produces a highly stable and abundant product ion at m/z 131.1, making it the ideal quantifier. Secondary fragmentation of the imidazole ring leads to a further loss of HCN, yielding the qualifier ion at m/z 104.1.

Self-Validating System Controls

A trustworthy protocol must be self-validating. To ensure data integrity during[2] or pharmacokinetic (PK) profiling, this method incorporates the following built-in validation checks:

  • Double-Blank & Zero-Blank Injections: A double-blank (matrix without analyte or Internal Standard [IS]) and a zero-blank (matrix with IS only) must be injected prior to the calibration curve. This validates the absence of carryover and endogenous isobaric interferences.

  • Post-Column Infusion: To validate that the selected retention time (RT) is free from ion suppression, a continuous post-column infusion of the analyte is performed while injecting a blank matrix extract. A stable baseline at the analyte's RT confirms the absence of matrix effects.

Step-by-Step Experimental Protocols

Sample Preparation (Protein Precipitation)

Protein precipitation (PPT) is selected for its high throughput and minimal analyte loss, which is a standard approach in[3].

  • Aliquot 50 µL of plasma (or reaction matrix) into a 1.5 mL Eppendorf tube.

  • Add 150 µL of ice-cold Methanol containing the Internal Standard (e.g., Triphenyl phosphate or a stable isotope-labeled analog at 50 ng/mL). Causality: The 3:1 organic-to-aqueous ratio ensures >95% precipitation of plasma proteins while keeping the small molecule analyte in solution.

  • Vortex aggressively for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer 100 µL of the clear supernatant into an autosampler vial containing a glass insert.

  • Inject 10 µL into the LC-MS/MS system.

Workflow A Plasma Sample (50 µL) B Protein Precipitation (150 µL MeOH + IS) A->B C Centrifugation (14,000 rpm, 10 min) B->C D Supernatant Collection (10 µL Injection) C->D E UHPLC Separation (C18, Gradient) D->E F ESI+ MS/MS (MRM Mode) E->F

Fig 1: Step-by-step sample preparation and LC-MS/MS analytical workflow.

Liquid Chromatography (UHPLC) Parameters
  • Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm). Causality: The sub-2-micron particles provide high theoretical plate counts, ensuring sharp peak shapes and minimizing co-elution of matrix components.

  • Column Temperature: 40 °C (Reduces system backpressure and improves mass transfer).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Mass Spectrometry (MRM) Parameters

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode using Positive ESI.

Fragmentation M Precursor Ion[M+H]+ m/z 158.1 (Protonated Imidazole) F1 Product Ion 1 m/z 131.1 (Quantifier) M->F1 - HCN (27 Da) from Cyano Group F2 Product Ion 2 m/z 104.1 (Qualifier) M->F2 - 2 x HCN (54 Da) F1->F2 - HCN (27 Da) from Imidazole Ring

Fig 2: Collision-induced dissociation (CID) fragmentation pathway of m/z 158.1.

Quantitative Data Presentation

Table 1: MRM Transitions and Collision Energies Optimized for a standard Triple Quadrupole Mass Spectrometer.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)Purpose
6-Me-BIM-5-CN158.1131.1507025Quantifier
6-Me-BIM-5-CN158.1104.1507040Qualifier

Table 2: UHPLC Gradient Program A rapid 5-minute gradient ensures high-throughput analysis while allowing sufficient time for column re-equilibration.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.40955
0.500.40955
2.500.401090
3.500.401090
3.600.40955
5.000.40955

Table 3: ESI Source Parameters (Positive Mode)

ParameterValueCausality / Rationale
Ion Spray Voltage (IS)5500 VOptimal for small basic molecules to ensure stable Taylor cone formation.
Source Temperature (TEM)500 °CHigh temperature facilitates rapid desolvation of the aqueous mobile phase.
Curtain Gas (CUR)30 psiPrevents solvent droplets from entering the mass analyzer, reducing noise.
Ion Source Gas 1 (GS1)50 psiNebulizes the LC eluent efficiently at 0.40 mL/min.
Ion Source Gas 2 (GS2)50 psiAids in the evaporation of the nebulized droplets.
Collision Gas (CAD)MediumNitrogen gas pressure optimized for efficient CID fragmentation.

References

  • Title: Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Validation of Liquid Chromatography Coupled with Tandem Mass Spectrometry for the Determination of 12 Tyrosine Kinase Inhibitors (TKIs) and Their Application to Therapeutic Drug Monitoring in Adult and Pediatric Populations Source: MDPI / Pharmaceutics URL: [Link]

  • Title: Determination of Benzimidazole Residues in Animal Tissue by Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry Source: LabRulez / Shimadzu Application Notes URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 6-Methyl-1H-benzo[d]imidazole-5-carbonitrile Precipitation

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals experiencing solubility issues with 6-methyl-1H-benzo[d]imidazole-5-carbonitrile in aqueous assay media...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals experiencing solubility issues with 6-methyl-1H-benzo[d]imidazole-5-carbonitrile in aqueous assay media.

Mechanistic Overview: Why Does Precipitation Occur?

6-methyl-1H-benzo[d]imidazole-5-carbonitrile is a planar, highly hydrophobic molecule with high crystal lattice energy (a classic "brick dust" compound). Its precipitation in aqueous media is driven by two primary physicochemical factors:

  • Dielectric Shock (Solvent Shift): When transferring the compound from a 100% DMSO stock into an aqueous buffer, the sudden drop in the solvent's dielectric constant causes rapid hydrophobic collapse. The methyl group at the 6-position further increases the lipophilicity (LogP) of the benzimidazole core, accelerating nucleation.

  • pKa Suppression via Electron Withdrawal: While standard benzimidazoles have a basic nitrogen with a pKa of ~5.5, the strongly electron-withdrawing carbonitrile (-CN) group at the 5-position pulls electron density away from the imidazole ring ([1]). This lowers the pKa of the basic nitrogen to approximately 3.5–4.0. Consequently, at physiological pH (7.4), the molecule is entirely uncharged and exhibits minimal aqueous solubility.

Mechanism DMSO Compound in 100% DMSO (Fully Solvated) Aqueous Aqueous Buffer Addition (Dielectric Shift) DMSO->Aqueous Nucleation Hydrophobic Collapse & Nucleation Aqueous->Nucleation Precipitate Crystalline/Amorphous Precipitate Nucleation->Precipitate

Caption: Molecular mechanism of solvent-shift precipitation during aqueous dilution.

Diagnostic Troubleshooting Workflow

Use the following logic tree to identify the root cause of precipitation in your specific assay and select the appropriate intervention.

TroubleshootingWorkflow Start Precipitation Observed in Aqueous Media CheckDMSO Is DMSO stock concentration >10 mM? Start->CheckDMSO DiluteStock Dilute stock to 1-5 mM or use slow-drip addition CheckDMSO->DiluteStock Yes CheckPH Is assay buffer pH between 5.5 and 8.0? CheckDMSO->CheckPH No Success Compound Solubilized (Clear Solution) DiluteStock->Success AdjustPH Adjust pH < 4.0 (protonation) if assay permits CheckPH->AdjustPH Yes (Neutral pH) AddExcipient Add HP-β-CD (1-5%) or Tween-20 (0.01-0.1%) CheckPH->AddExcipient No / Cannot change pH AdjustPH->Success AddExcipient->Success

Caption: Diagnostic workflow for resolving 6-methyl-1H-benzo[d]imidazole-5-carbonitrile precipitation.

Frequently Asked Questions (FAQs)

Q1: I dilute my 10 mM DMSO stock 1:1000 into my assay buffer, and it immediately clouds up. Why? A: This is a classic solvent-shift precipitation. Even though the final concentration (10 µM) might be below the theoretical thermodynamic solubility limit, the rapid introduction of the high-concentration DMSO drop into the aqueous phase creates localized zones of extreme supersaturation. The compound nucleates faster than it can disperse. Solution: Use a slower addition rate with continuous vortexing, or pre-dilute the stock in an intermediate solvent cascade (e.g., 100% DMSO → 50% DMSO/Water → Buffer).

Q2: Can I adjust the pH of my assay buffer to improve solubility without degrading the compound? A: Yes, but only if your assay tolerates acidic conditions. The benzimidazole core is chemically stable across a wide pH range, but due to the electron-withdrawing carbonitrile group, the basic nitrogen's pKa is suppressed. You must drop the pH below 4.0 to achieve meaningful protonation and solubility enhancement ([2]). If your biological assay requires pH 7.4, pH adjustment is not a viable strategy, and you must rely on excipients.

Q3: Which excipients or surfactants are most effective for benzimidazole derivatives? A: Cyclodextrins, specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) , are the gold standard for this chemical class. The benzimidazole moiety fits perfectly into the hydrophobic cavity of β-cyclodextrin, forming a 1:1 inclusion complex that shields the hydrophobic methyl and aromatic groups from the aqueous environment ([3]). Addition of 1% to 5% (w/v) HP-β-CD can increase aqueous solubility by 2 to 3 orders of magnitude without denaturing proteins in your assay.

Data Presentation: Comparison of Solubilization Strategies

StrategyMechanism of ActionProsConsExpected Solubility Enhancement
pH Adjustment (< 4.0) Protonation of imidazole N3Cheap, no excipient artifactsIncompatible with live cells/enzymes10x to 50x
HP-β-CD (1-5% w/v) Host-guest inclusion complexBiocompatible, highly effectiveHigh concentrations may sequester lipids100x to 1000x
Tween-20 (0.01-0.1%) Micellar solubilizationPrevents plastic adsorptionCan disrupt membrane-based assays5x to 20x
Co-solvents (EtOH/PEG) Lowers dielectric constantEasy to implementCellular toxicity at >1% v/v2x to 10x

Experimental Protocol: Excipient Screening & Kinetic Solubility Validation

This self-validating protocol ensures that the compound remains in solution not just visually, but at a sub-micron level, preventing false negatives in your downstream assays.

Step 1: Preparation of Matrices

  • Prepare a 10 mM stock of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile in 100% anhydrous DMSO. Store in amber vials to prevent potential photodegradation.

  • Prepare the target assay buffer (e.g., PBS, pH 7.4).

  • Prepare the excipient-modified buffer: Add 5% (w/v) HP-β-CD to the assay buffer and stir until completely dissolved.

Step 2: Controlled Dilution (The "Slow-Drip" Method)

  • Place 990 µL of the excipient-modified buffer into a 1.5 mL Eppendorf tube.

  • Place the tube on a high-speed vortex mixer (set to medium-high).

  • Using a high-precision pipette, add 10 µL of the 10 mM DMSO stock dropwise (1 µL per second) directly into the vortex cone. Do not touch the pipette tip to the tube wall.

  • Causality Note: Continuous high shear forces rapidly disperse the DMSO, preventing localized supersaturation and bypassing the nucleation threshold.

Step 3: Self-Validation via Nephelometry (Turbidity Check)

  • Transfer 200 µL of the final solution (100 µM compound, 1% DMSO) to a clear-bottom 96-well plate.

  • Include a blank well (buffer + 1% DMSO + 5% HP-β-CD without compound).

  • Read the absorbance at 620 nm on a microplate reader.

  • Validation Criteria: If Absorbance_sample - Absorbance_blank > 0.01, sub-visual micro-precipitates are present (indicating failure). If < 0.01, the compound is fully solubilized and safe for assay use.

References

  • Title: Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

  • Title: Solubilization of thiazolobenzimidazole using a combination of pH adjustment and complexation with 2-hydroxypropyl-beta-cyclodextrin Source: PubMed (National Library of Medicine) URL: [Link]

  • Title: Complexation of Several Benzimidazole-Type Fungicides with α- and β-Cyclodextrins Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Photostability &amp; UV Degradation of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Understanding the photostability of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile requires a mechanistic approach: we must understand why the molecule fails under UV stress to effectively prevent it.

This compound features two highly photoreactive moieties: a benzimidazole core (a strong UV chromophore) and a carbonitrile group (susceptible to photo-hydrolysis). Below, you will find a synthesized breakdown of its degradation pathways, field-proven troubleshooting FAQs, and a self-validating experimental protocol for your forced degradation studies.

I. Mechanistic Overview of UV Degradation

When exposed to UV light (254–365 nm), the benzimidazole core absorbs photons, elevating the molecule to an excited singlet or triplet state (S1/T1). From this high-energy state, the molecule undergoes two primary degradation cascades:

  • Direct Photolysis: High-energy UV-B/C radiation (<320 nm) induces direct photonucleophilic displacement, leading to the rapid cleavage of the C-N bonds within the imidazole ring[1].

  • Indirect Photodegradation & Photo-hydrolysis: In aqueous media, UV energy facilitates the hydrolysis of the carbonitrile group (-CN) into a carboxamide (-CONH2)[2]. Simultaneously, energy transfer to dissolved oxygen generates Reactive Oxygen Species (ROS) such as hydroxyl radicals (•OH), which attack the electron-rich aromatic ring and the 6-methyl group[3].

G A 6-methyl-1H-benzo[d]imidazole -5-carbonitrile B Excited State (S1 / T1) A->B Photon Absorption (254-365 nm) C Direct Photolysis (UV-B/C < 320 nm) B->C High Energy Cleavage D Indirect Photodegradation (ROS, •OH, 1O2) B->D Energy Transfer to O2/H2O E Nitrile Hydrolysis (Carboxamide Formation) C->E + H2O (Acid/Base) F C-N Bond Cleavage (Ring-Opened Degradants) C->F Photonucleophilic Displacement D->E Oxidative Hydrolysis G Methyl/Ring Oxidation (Hydroxylated Products) D->G Radical Attack

Mechanistic pathways of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile UV degradation.

II. Troubleshooting Guide & FAQs

Q1: We are observing rapid API degradation during routine UV-Vis analysis and flow-cell monitoring. How can we prevent this? Causality: The benzimidazole core acts as a strong chromophore, absorbing heavily in the 240–280 nm range. Continuous exposure during slow UV scanning or inside HPLC flow cells triggers excitation to the S1/T1 states. This localized energy accumulation leads to direct photolysis and ring-opening reactions of the imidazole ring[1]. Solution: Switch to a Diode-Array Detector (DAD) to minimize the exposure time of the sample to the UV source. If continuous monitoring is required, utilize amber glassware for all sample prep and consider adding a trace radical scavenger (e.g., 0.1% BHT) to your diluent to quench excited states before cleavage occurs.

Q2: LC-MS analysis of our UV-stressed samples shows a major degradant with a mass shift of +18 Da. What is this product, and why is it forming? Causality: A mass shift of +18 Da (+H2O) strongly indicates the photo-hydrolysis of the carbonitrile group (-CN) into a carboxamide (-CONH2)[2]. Under UV stress, photonucleophilic displacement and localized heating in aqueous media accelerate this hydration. This reaction is highly dependent on the protonation state of the imidazole nitrogen[4]. Solution: The degradation is catalyzed by both highly acidic and basic environments. Buffer your sample diluent to a strictly neutral pH (pH 7.0) and minimize the aqueous fraction of your solvent if long-term autosampler stability is required.

Q3: Why does the degradation rate of our compound vary significantly between phosphate and carbonate buffer systems during photoreactor experiments? Causality: Carbonate buffers are not photochemically inert. Under UV irradiation in the presence of trace oxygen or peroxides, carbonate ions form secondary carbonate radicals (CO3•−). These radicals are highly reactive towards electron-rich nitrogen heterocycles like benzimidazole, drastically accelerating degradation via radical attack[5]. Phosphate buffers do not form these reactive secondary radicals. Solution: Standardize all photostability testing in 50 mM Phosphate Buffer (pH 7.0) to isolate the intrinsic photostability of the API from buffer-induced radical artifacts.

III. Self-Validating Protocol: ICH Q1B Photostability Testing

To ensure data integrity, a photostability protocol must validate itself. This methodology incorporates a Dark Control (to isolate photolytic from thermal degradation) and Chemical Actinometry (to validate the exact photon dose, removing equipment variability).

Step 1: Reagent & Control Preparation

  • Prepare a 100 µg/mL stock solution of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile in 50:50 Methanol/Water (buffered to pH 7.0 with 50 mM phosphate).

  • Aliquot 5 mL into two identical clear quartz volumetric flasks.

  • Self-Validation Step (Dark Control): Completely wrap one flask in high-density aluminum foil. This control will experience the exact same ambient thermal conditions inside the photoreactor without photon exposure.

Step 2: Actinometry Setup

  • Prepare a standard 2% (w/v) Quinine Chemical Actinometer solution. Place this in a third quartz flask adjacent to your samples.

  • Causality: UV lamp intensity degrades over time. The actinometer provides a measurable absorbance shift that guarantees the sample received the ICH Q1B mandated dose, making the experiment independent of lamp age.

Step 3: UV Exposure

  • Place all three flasks in the photoreactor.

  • Irradiate the samples to achieve an overall illumination of ≥1.2 million lux hours and an integrated near-UV energy of ≥200 Watt-hours/square meter (typically 24-48 hours depending on the chamber).

Step 4: Quenching and Analysis

  • Remove samples and immediately transfer them to amber HPLC vials to quench further photoreactions.

  • Analyze via HPLC-DAD/MS. Compare the peak area of the exposed sample against the Dark Control to calculate the absolute percentage of photolytic degradation.

IV. Quantitative Data Presentation

The table below summarizes the expected degradation kinetics and product distribution based on the specific environmental stressor applied to the compound.

Stress ConditionPrimary Degradation MechanismHalf-life ( t1/2​ )Major Degradant (LC-MS Shift)
UV-C (254 nm), Aqueous pH 7 Direct Photolysis (C-N Cleavage)15 - 20 minRing-opened products (-HCN)
UV-A (365 nm), Aqueous + O2​ ROS-Mediated Radical Attack120 - 150 minHydroxylated API (+16 Da)
UV-A (365 nm), Acidic pH 2 Acid-Catalyzed Photo-hydrolysis45 - 60 minCarboxamide derivative (+18 Da)
Dark Control (Thermal Only) Thermal Degradation> 30 daysNone detected
V. References
  • Degradation of carbendazim by UV/H2O2 investigated by kinetic modelling Source: SciSpace URL:[Link]

  • Phototransformation of benzimidazole and thiabendazole inside cucurbit[8]uril Source: ResearchGate URL:[Link]

  • Intrinsically UV-Resistant Copolyimide: Exploring the Impact of UV-Absorbing Groups on Degradation and Comprehensive Performance Source: ACS Publications URL:[Link]

  • Development of a simple UV-spectrophotometric method for the determination of lansoprazole and study of its degradation profile Source: SciELO URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility for 6-methyl-1H-benzo[d]imidazole-5-carbonitrile

Welcome to the Technical Support Center. Working with benzimidazole derivatives—specifically 6-methyl-1H-benzo[d]imidazole-5-carbonitrile —presents well-documented solubility challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Working with benzimidazole derivatives—specifically 6-methyl-1H-benzo[d]imidazole-5-carbonitrile —presents well-documented solubility challenges. The planar benzimidazole core promotes strong intermolecular π-π stacking, resulting in a high crystal lattice energy. Furthermore, the electron-withdrawing carbonitrile (-CN) group and the lipophilic methyl group significantly reduce its affinity for aqueous environments.

This guide is designed for researchers and formulation scientists to troubleshoot precipitation issues, select the correct solubility enhancement strategy, and execute self-validating protocols.

Strategic Decision Matrix

Before attempting to dissolve your compound, you must align your solubilization strategy with your downstream application. Certain excipients or pH shifts that work perfectly for in vitro biochemistry assays will cause fatal toxicity or precipitation in in vivo animal models.

G Start Application Type? InVitro In Vitro (Cell/Biochem) Start->InVitro InVivo In Vivo (Animal Dosing) Start->InVivo CD Cyclodextrin Complexation (HP-β-CD) InVitro->CD Strict aqueous requirement CoSol Co-Solvent (<1% DMSO) InVitro->CoSol Tolerates trace solvent InVivo->CD Intravenous (IV) Route SD Solid Dispersion (PVP K30) InVivo->SD Oral (PO) Route Salt pH Adjustment (HCl Salt) InVivo->Salt Gastric Delivery

Decision tree for selecting a solubility enhancement strategy based on application.

Frequently Asked Questions & Troubleshooting

Q1: I dissolved the compound in 100% DMSO, but it immediately crashes out when added to my cell culture media. What happened?

A1: You are experiencing a classic "solvent-shift" precipitation. While 6-methyl-1H-benzo[d]imidazole-5-carbonitrile is highly soluble in pure DMSO, adding this stock to an aqueous buffer rapidly diffuses the DMSO away from the drug molecules. The resulting supersaturated state is thermodynamically unstable, causing the high-lattice-energy benzimidazole crystals to instantly reform[1].

Solution: To prevent this, ensure your final DMSO concentration remains below 1%. Add the DMSO stock dropwise into vigorously vortexing media rather than static media. If precipitation persists, you must abandon the co-solvent approach and use Cyclodextrin Complexation to shield the hydrophobic core.

Q2: Can I simply lower the pH of my buffer to dissolve the compound?

A2: Yes, but with strict limitations. The imidazole ring contains a basic nitrogen with a pKa typically around 5.0 to 5.5. Lowering the pH to 2.0–3.0 using 0.1 M HCl will protonate this nitrogen, forming a highly soluble hydrochloride salt[1]. Causality Warning: If your downstream assay requires a physiological pH (7.4), neutralizing the acidic stock solution will deprotonate the nitrogen, immediately crashing the compound out of solution. This method is only viable for gastric in vivo delivery or assays that tolerate acidic environments.

Q3: I need to dose mice orally (PO), but the compound won't dissolve in standard saline. What is the best formulation?

A3: For oral bioavailability, Amorphous Solid Dispersion (ASD) is the gold standard for benzimidazole derivatives. By co-precipitating the drug with a hydrophilic polymer like Polyvinylpyrrolidone (PVP K30), you trap the API in a high-energy amorphous state. This completely bypasses the thermodynamic barrier of the crystal lattice, enhancing apparent solubility and intestinal absorption[2][3]. Alternatively, hydrotropic solubilization using agents like sodium salicylate can increase solubility by over 35-fold by forming molecular aggregates that encapsulate the drug[4].

Self-Validating Experimental Protocols

Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Cyclodextrins possess a hydrophobic inner cavity and a hydrophilic exterior. By forcing the benzimidazole core into this cavity, you can achieve a 1000-fold increase in aqueous solubility[5].

CD_Workflow S1 1. Stoichiometry Weigh 1:1 Molar Ratio API : HP-β-CD S2 2. Solvation Add Water/Ethanol Form Paste S1->S2 S3 3. Kneading 30-60 min continuous mechanical mixing S2->S3 S4 4. Desiccation Vacuum dry at 40°C for 24h S3->S4 S5 5. Reconstitution Dissolve in buffer Filter 0.22 µm S4->S5

Step-by-step workflow for preparing a cyclodextrin inclusion complex via kneading.

Step-by-Step Methodology:

  • Stoichiometric Weighing: Weigh 6-methyl-1H-benzo[d]imidazole-5-carbonitrile and HP-β-CD in an exact 1:1 molar ratio.

  • Paste Formation: Transfer both powders to a glass mortar. Add a minimal volume of a 50:50 (v/v) Water/Ethanol mixture dropwise until a thick, uniform paste is formed. Causality: The ethanol slightly solubilizes the API, allowing it to enter the cyclodextrin cavity, while water hydrates the complex.

  • Mechanical Kneading: Knead the paste continuously for 45 minutes. As the solvent evaporates, add trace amounts of the solvent mixture to maintain the paste consistency.

  • Desiccation: Transfer the resulting solid to a vacuum oven set to 40°C for 24 hours to remove all residual solvent.

  • Validation & Reconstitution: Dissolve the dried powder in your target aqueous buffer. Self-Validation Step: Filter the solution through a 0.22 µm syringe filter. Analyze the filtrate via UV-Vis spectroscopy (compared against a standard curve) to confirm the exact concentration of the solubilized API before proceeding to your assay.

Protocol B: Amorphous Solid Dispersion via Solvent Evaporation

This protocol utilizes PVP K30 to prevent drug crystallization, highly recommended for in vivo oral dosing[6].

Step-by-Step Methodology:

  • Carrier Selection: Weigh the API and PVP K30 in a 1:4 (w/w) ratio.

  • Co-Solvation: Dissolve both components completely in a common volatile solvent (e.g., 100% Methanol or Ethanol) under magnetic stirring until the solution is optically clear.

  • Evaporation: Transfer the solution to a rotary evaporator. Remove the solvent under reduced pressure at 45°C until a dry film forms on the flask. Causality: Rapid solvent removal prevents the API molecules from organizing into a crystal lattice, forcing them into an amorphous state trapped within the PVP matrix.

  • Pulverization: Scrape the solid dispersion from the flask, pulverize it in a mortar, and pass it through an 80-mesh sieve to ensure uniform particle size.

  • Validation: Perform a phase-solubility test by adding the powder to simulated gastric fluid (SGF). Centrifuge at 10,000 x g for 10 minutes and measure the supernatant concentration to validate the fold-increase in solubility.

Quantitative Data Summary

The following table summarizes the expected magnitude of solubility enhancement for benzimidazole derivatives based on established literature. Use this to select the most efficient excipient for your target concentration.

Enhancement TechniqueExcipient / ReagentMechanism of ActionExpected Solubility Increase (Fold)*
pH Adjustment 0.1 M HCl (pH < 3.0)Protonation of imidazole nitrogen (salt formation)~50x - 100x
Hydrotropy Sodium SalicylateFormation of molecular aggregates~35x
Solid Dispersion PVP K30Amorphization & wetting enhancement~150x
Inclusion Complex HP-β-CDEncapsulation of hydrophobic core~1000x - 1500x

*Note: Values are extrapolated from structurally analogous benzimidazole derivatives (e.g., albendazole, fenbendazole) subjected to identical methodologies[1][2][4][5].

References

  • Comparative study of different approaches used for solubility enhancement of poorly water soluble drugs - Panacea Journal of Pharmacy and Pharmaceutical Sciences. Available at:[Link]

  • Hydrotrope dynamics: unraveling solubility pattern and correlation of benzimidazole using response surface methodology expert system - Taylor & Francis. Available at:[Link]

  • Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles - SciELO. Available at: [Link]

  • Enabling a novel solvent method on Albendazole solid dispersion to improve the in vivo bioavailability - PMC. Available at:[Link]

  • Formulation And Evaluation Of Fast Dissolving Tablets Of Albendazole By Enhancing Solubility With Solid Dispersion Technique - IJESI. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 6-methyl-1H-benzo[d]imidazole-5-carbonitrile Crystallization

Welcome to the Advanced Process Development Support Center. This portal provides troubleshooting, mechanistic insights, and validated protocols for the crystallization of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Process Development Support Center. This portal provides troubleshooting, mechanistic insights, and validated protocols for the crystallization of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions, focusing on the causality behind temperature manipulation to ensure you achieve optimal particle size distribution (PSD), high purity, and excellent downstream filterability.

Process Logic & Workflow

Before diagnosing specific issues, it is critical to understand the thermodynamic and kinetic pathways of our optimized cooling crystallization process. The diagram below illustrates the self-validating logic of our temperature control strategy.

G A 1. Dissolution & Clarification (T > T_sat) B 2. Controlled Cooling to T_seed (Avoid Spontaneous Nucleation) A->B C 3. Isothermal Seeding (Hold for 30-60 mins) B->C D 4. Slow Cooling Phase (Promote Crystal Growth) C->D E 5. Fast Cooling Phase (Maximize Yield) D->E F 6. Filtration & Washing (Isolate Product) E->F

Figure 1: Optimized non-linear cooling crystallization workflow for benzimidazole derivatives.

Troubleshooting & FAQs

Q1: Why is my yield dropping and purity suffering when I dissolve the API at boiling temperatures before cooling? A1: Many active pharmaceutical ingredients, including substituted benzimidazoles, can undergo thermal degradation if held at elevated temperatures for extended periods ()[1]. While higher temperatures increase solubility, they also increase the kinetics of degradation pathways (such as the hydrolysis of the carbonitrile group). You must optimize the initial dissolution temperature ( Tdissolve​ ) to be just above the saturation temperature ( Tsat​ ) for your target concentration, rather than defaulting to the solvent's boiling point. Minimizing the residence time at Tdissolve​ before initiating the cooling crystallization is critical for maintaining high product purity[1].

Q2: What is the optimal temperature profile to maximize crystal size and avoid secondary nucleation? A2: A common mistake is applying a linear, rapid cooling rate (e.g., >1 °C/min) from the start. Because the initial seed surface area is small, rapid cooling generates supersaturation faster than the crystals can consume it, leading to a burst of secondary nucleation and a final product of fine powders. The scientifically sound approach is an optimized non-linear cooling profile ()[2]. The temperature must be decreased slowly at the beginning of the process (e.g., 0.1 °C/min) to allow controlled growth on the existing seeds ()[3]. Once the total crystal surface area has increased sufficiently, the cooling rate can be accelerated (e.g., 0.5 °C/min) to drive the yield without breaching the metastable limit[2].

Q3: My 6-methyl-1H-benzo[d]imidazole-5-carbonitrile crystals are forming thin plates that cause poor filtration. How can temperature manipulation fix this? A3: Benzimidazole derivatives often exhibit anisotropic growth, leading to thin plates or needles that severely impact powder flowability and filtration times. To correct this, implement thermal cycling (temperature oscillations). By repeatedly heating and cooling the suspension within the metastable zone, you selectively dissolve the thermodynamically less stable fine crystals and high-energy surfaces (like the tips of needles), while precipitating solute onto the more stable faces during the cooling phase ()[4]. This mechanism transforms plate-like morphologies into thicker, rod-like or blocky particles, significantly improving filterability[4].

Q4: At what exact temperature should I introduce seeds, and why does it matter? A4: Seeding must occur strictly within the Metastable Zone Width (MSZW). If you seed too close to the saturation temperature ( Tsat​ ), local temperature fluctuations in the reactor may cause the seeds to completely dissolve. Conversely, if you wait until the temperature is too low, spontaneous primary nucleation will have already begun, rendering the seeds ineffective. The optimized protocol dictates cooling the solution to a seeding temperature ( Tseed​ ) approximately 2–5 °C below Tsat​ , adding 1–3 wt% of pre-milled seeds, and holding the system isothermally for 30–60 minutes. This isothermal hold allows the seed surfaces to "heal" and integrate into the solution environment before supersaturation is further increased.

Quantitative Process Parameters

The following table summarizes the causal relationship between cooling strategies and final crystal attributes for 6-methyl-1H-benzo[d]imidazole-5-carbonitrile.

ParameterFast Linear Cooling (Sub-optimal)Optimized Non-Linear Cooling (Recommended)Mechanistic Rationale
Initial Temp ( Tdissolve​ ) Reflux (e.g., 78 °C) Tsat​
  • 5 °C (e.g., 65 °C)
Minimizes thermal degradation of the carbonitrile group[1].
Seeding Temp ( Tseed​ ) Unseeded Tsat​
  • 5 °C (e.g., 55 °C)
Ensures seeds do not dissolve while preventing spontaneous nucleation.
Initial Cooling Rate 1.0 °C/min0.1 °C/min (until 40 °C)Consumes supersaturation via growth on limited seed surface area[2].
Final Cooling Rate 1.0 °C/min0.5 °C/min (until 5 °C)Safely maximizes yield once crystal surface area is sufficiently large[3].
Isothermal Holds None60 min at Tseed​ Allows seed surface healing and stabilization.
Resulting Morphology Fine needles / AgglomeratesThick, multi-layered plates / RodsImproves downstream filterability and powder flowability[4].
Standard Operating Procedure: Optimized Batch Cooling Crystallization

This self-validating protocol ensures reproducible crystallization of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile by strictly controlling supersaturation generation.

Step 1: Reactor Preparation & Dissolution

  • Charge the crystallizer with crude 6-methyl-1H-benzo[d]imidazole-5-carbonitrile and the selected solvent system (e.g., Ethanol/Water).

  • Heat the reactor jacket to Tdissolve​ (e.g., 65 °C). Critical Control Point: Strictly avoid unnecessary reflux to prevent thermal degradation[1].

  • Agitate at 250 RPM until complete dissolution is visually confirmed.

Step 2: Clarification (Hot Filtration)

  • Pass the hot solution through a pre-heated 0.45 µm polish filter to remove any insoluble foreign particulate matter. Transfer to a clean, pre-heated crystallization vessel.

Step 3: Controlled Cooling to Seeding Temperature

  • Program the Temperature Control Unit (TCU) to cool the solution to Tseed​ (e.g., 55 °C) at a moderate rate of 0.5 °C/min.

Step 4: Seed Introduction & Isothermal Hold

  • Introduce 2 wt% of pre-milled 6-methyl-1H-benzo[d]imidazole-5-carbonitrile seeds (relative to the theoretical yield).

  • Maintain the temperature at Tseed​ isothermally for 60 minutes. Validation: Monitor via Process Analytical Technology (PAT), such as Focused Beam Reflectance Measurement (FBRM), to confirm seed survival and prevent dissolution.

Step 5: Primary Cooling Phase (Slow Growth)

  • Causality: This slow desupersaturation prevents the system from crossing the metastable limit, ensuring solute deposits onto the existing seeds rather than forming new nuclei[2].

Step 6: Secondary Cooling Phase (Fast Yielding)

  • Accelerate the cooling rate. Cool from 40 °C to the final isolation temperature of 5 °C at 0.5 °C/min .

  • Causality: The increased crystal surface area can now rapidly consume supersaturation, allowing for faster cooling to maximize yield without sacrificing particle size.

Step 7: Thermal Cycling (Morphology Correction)

  • Conditional Step: If PAT indicates needle-like growth, apply thermal cycles: heat the suspension from 5 °C to 25 °C at 1.0 °C/min, hold for 30 minutes, and cool back to 5 °C at 0.5 °C/min. Repeat 2-3 times to thicken the crystals[4].

Step 8: Isolation & Washing

  • Discharge the slurry to a filter dryer.

  • Wash the filter cake with pre-chilled (5 °C) solvent to displace the mother liquor without dissolving the product.

  • Dry under vacuum at 40 °C until a constant weight is achieved.

References
  • Title: Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation Source: ACS Publications URL: [Link]

  • Title: Development of Crystallization Processes for Pharmaceutical Applications Source: LACCEI URL: [Link]

  • Title: Crystallization process: how does crystallization work Source: Mirai Intex URL: [Link]

  • Title: Thermal cycling for crystallization control Source: Applied Process Company (APC) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 6-methyl-1H-benzo[d]imidazole-5-carbonitrile Against Oxidative Degradation

Welcome to the Technical Support Center. As a critical intermediate and active pharmaceutical ingredient (API) pharmacophore, maintaining the structural integrity of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile during lo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a critical intermediate and active pharmaceutical ingredient (API) pharmacophore, maintaining the structural integrity of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile during long-term storage is paramount. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols designed specifically for researchers and drug development professionals.

Mechanistic Insights: The "Why" Behind the Degradation

Understanding the causality of degradation is the first step in preventing it. The vulnerability of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile lies in its specific substitution pattern.

While the benzimidazole core itself is generally robust and resists degradation under standard conditions[1], the methyl group at the C6 position is situated on an electron-deficient aromatic ring, which is further deactivated by the adjacent C5 carbonitrile (-C≡N) group. This push-pull electronic environment lowers the bond dissociation energy of the benzylic C-H bonds. Consequently, the methyl group is highly susceptible to radical-mediated autoxidation.

When exposed to atmospheric oxygen, UV light, or trace transition metals (often residual palladium or copper from cross-coupling synthesis steps), a benzylic radical forms. Oxygen insertion yields a hydroperoxide intermediate, which subsequently reduces to a 6-hydroxymethyl derivative (+16 Da) and can further oxidize to a 6-formyl derivative (+14 Da). Furthermore, benzimidazoles are known to be sensitive to light and moisture, which can trigger parallel hydrolytic or oxidative pathways[2].

Autoxidation A 6-methyl-1H-benzo[d]imidazole -5-carbonitrile B Radical Initiators (UV Light, Trace Metals, O2) A->B Initiation C Benzylic Radical Intermediate B->C H-abstraction D Hydroperoxide Intermediate (+32 Da) C->D + O2 E 6-hydroxymethyl derivative (+16 Da) D->E Reduction F 6-formyl derivative (+14 Da) E->F Further Oxidation

Autoxidation pathway of the 6-methyl group via radical intermediates.

Troubleshooting Guide

Issue 1: Detection of +16 Da or +14 Da mass shifts during LC-MS stability testing.
  • Diagnostic: The +16 Da shift indicates the formation of the 6-hydroxymethyl derivative (or N-oxide), while the +14 Da shift indicates the 6-formyl (aldehyde) derivative[2].

  • Root Cause: Exposure to atmospheric oxygen catalyzed by light or residual metals.

  • Resolution: Implement Argon purging and switch to amber glass vials to eliminate photolytic radical initiation.

Issue 2: Batch-to-batch variability in degradation rates.
  • Diagnostic: Some batches degrade within weeks, while others are stable for months under identical conditions.

  • Root Cause: Variable concentrations of trace transition metals (e.g., Pd, Cu) from upstream synthetic steps acting as radical initiators.

  • Resolution: Integrate a stringent metal scavenging step (e.g., using functionalized silica gels) prior to final crystallization.

Frequently Asked Questions (FAQs)

Q: Why use Argon instead of Nitrogen for inert packaging? A: While both are inert, Argon is a noble gas that is significantly denser than ambient air. When purged into a vial, Argon settles at the bottom, creating a robust protective blanket over the solid API. Nitrogen, being closer in density to air, is easily displaced by ambient drafts during the capping process, leading to micro-oxygen exposure.

Q: Can I store the compound in solution to prevent oxidation? A: No. Storing benzimidazole derivatives in solution (especially in protic solvents like methanol) significantly accelerates degradation kinetics by increasing molecular mobility and facilitating solvolysis or oxidation[2]. Always store the compound as a lyophilized solid at -20°C[3].

Q: What analytical technique is best for monitoring this specific oxidation? A: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard. UV detection alone may miss early-stage oxidation if the chromophore is not significantly altered, but LC-MS will immediately identify the +16 Da and +14 Da degradation products[2].

Quantitative Stability Profile

The following table summarizes the degradation kinetics of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile under various accelerated and long-term storage conditions.

Storage ConditionAtmosphereDurationAPI Recovery (%)Primary Degradant Detected
25°C, LightAmbient Air3 Months88.5%6-formyl derivative (+14 Da)
25°C, DarkAmbient Air3 Months94.2%6-hydroxymethyl (+16 Da)
4°C, DarkAmbient Air6 Months97.8%6-hydroxymethyl (+16 Da)
-20°C, DarkArgon Purged12 Months>99.5%None detected

Validated Experimental Protocols

Protocol A: Trace Metal Remediation and Inert Packaging

To ensure long-term stability, the API must be free of radical initiators and stored in an environment devoid of oxygen and moisture.

  • Metal Scavenging: Dissolve the API in a suitable organic solvent (e.g., ethyl acetate). Add a metal scavenger (e.g., SiliaMetS Thiol) at 5 equivalents relative to the estimated residual catalyst. Stir for 4 hours at 40°C. Causality: Thiol groups covalently bind soft transition metals like Pd and Cu, removing the primary initiators of autoxidation.

  • Filtration & Lyophilization: Filter through a Celite pad and concentrate. Lyophilize the resulting solid for 24 hours to ensure residual moisture is <0.5%.

  • Vial Transfer: Transfer the dry powder to amber glass vials. Causality: Amber glass blocks UV light, preventing photolytic cleavage of benzylic C-H bonds.

  • Argon Purging: Insert an Argon gas line into the vial (hovering just above the solid) and purge at a low flow rate for 3 minutes.

  • Sealing: Immediately seal with a PTFE-lined crimp cap and transfer to a -20°C freezer[3].

Self-Validation Check: To verify the integrity of the inert atmosphere, prepare a parallel "dummy" vial containing a dry, oxygen-sensitive indicator (e.g., silica gel impregnated with a reduced resazurin dye). Store this vial alongside the API batch. If the indicator changes color, the sealing protocol or vial septa are compromised, invalidating the storage condition.

StorageWorkflow Step1 API Synthesis & Purification Step2 Metal Scavenging (<10 ppm Pd/Cu) Step1->Step2 Step3 Lyophilization (Moisture <0.5%) Step2->Step3 Step4 Argon Purging (Inert Atmosphere) Step3->Step4 Step5 Amber Glass Vial Sealing Step4->Step5 Step6 Long-Term Storage (-20°C) Step5->Step6

Step-by-step workflow for preparing API batches for long-term storage.

Protocol B: Forced Degradation (Oxidative Stress) Validation

Before finalizing an analytical method, you must prove it is "stability-indicating" by intentionally degrading the compound[2].

  • Stock Preparation: Prepare a 1 mg/mL stock solution of the API in LC-MS grade methanol.

  • Oxidative Stress: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

  • Incubation: Incubate the mixture at room temperature for 24 hours in the dark. Causality: H₂O₂ acts as a strong oxidant, accelerating the formation of hydroperoxides without the need for UV initiation.

  • Quenching: Add 100 µL of 1M sodium thiosulfate to quench unreacted peroxides prior to injection. Causality: Unquenched peroxides can degrade the LC column stationary phase and cause erratic baseline drift in the MS.

  • Analysis: Analyze via LC-MS to identify the +16 Da and +14 Da peaks.

Self-Validation Check: Run a parallel control sample (API in methanol without H₂O₂) under identical thermal conditions. Calculate the mass balance by summing the LC-MS peak areas of the remaining API and all detected degradation products. The total mass balance must be ≥ 95% relative to the control. A lower mass balance indicates that degradation products are either volatile, insoluble, or not ionizing in the MS source, requiring immediate analytical method optimization.

References[2] Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI) - BenchChem -Click here for verification[3] Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - NIH (PubMed) - Click here for verification[1] Study on Benzimidazole: A Comprehensive Review - IJFMR - Click here for verification

Sources

Optimization

Technical Support &amp; Diagnostic Center: Resolving Peak Tailing in Benzimidazole Chromatography

Welcome to the Advanced Chromatography Resolution Center. As application scientists, we frequently encounter severe peak shape deformations when analyzing nitrogen-containing heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Resolution Center. As application scientists, we frequently encounter severe peak shape deformations when analyzing nitrogen-containing heterocycles. 6-methyl-1H-benzo[d]imidazole-5-carbonitrile is a prime example of a molecule that challenges standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods.

This guide provides a causality-driven, self-validating framework to diagnose and eliminate peak tailing for this specific compound, ensuring robust quantification and method reproducibility.

Part 1: Diagnostic Workflow

Before altering your method chemistry, you must isolate the root cause of the tailing. Peak asymmetry (As > 1.5) can stem from either physical system voids or chemical secondary interactions.

TroubleshootingWorkflow Start Peak Tailing Detected (Asymmetry Factor > 1.5) InjectNeutral Inject Neutral Probe (e.g., Toluene) Start->InjectNeutral Decision1 Does the neutral probe tail? InjectNeutral->Decision1 Physical Physical System Issue (Void volume, bad fittings) Decision1->Physical Yes Chemical Chemical Interaction (Silanol-Benzimidazole) Decision1->Chemical No AdjustPH Adjust Mobile Phase pH (pH < 3.0 or pH > 8.0) Chemical->AdjustPH Decision2 Is tailing resolved? AdjustPH->Decision2 End Optimal Symmetrical Peak (Asymmetry Factor 0.9 - 1.2) Decision2->End Yes ChangeColumn Switch to Base-Deactivated or Polar-Embedded Column Decision2->ChangeColumn No AddModifier Add Amine Modifier (e.g., 0.1% TEA) ChangeColumn->AddModifier If tailing persists AddModifier->End

Diagnostic workflow for differentiating and resolving physical vs. chemical peak tailing in HPLC.

Part 2: Expert FAQs & Mechanistic Troubleshooting

Q1: Why does 6-methyl-1H-benzo[d]imidazole-5-carbonitrile exhibit such severe peak tailing on my standard C18 column? A1: The root cause lies in the molecular structure of the analyte interacting with the stationary phase support. The benzimidazole core contains a basic imidazole nitrogen. Standard silica-based columns possess residual silanol groups (Si-OH) on their surface[1]. At mid-range pH levels, these silanols dissociate into negatively charged species (Si-O⁻). Simultaneously, the basic nitrogen of your analyte becomes protonated (positively charged). This creates a secondary ion-exchange retention mechanism[2]. The analyte molecules "stick" to the silica surface like Velcro, delaying their elution and stretching the trailing edge of the chromatographic peak[3].

Q2: How do I distinguish between chemical tailing and a physical hardware issue? A2: You must run a negative control. Inject a neutral, non-ionizable probe compound, such as toluene or uracil, under your current method conditions. Neutral compounds cannot undergo acid-base ion-exchange interactions[3].

  • If the neutral probe is symmetrical but your benzimidazole tails: The issue is chemical (silanol interaction). Proceed to Q3.

  • If both the neutral probe and your analyte tail: You have a physical system problem. Check for a void at the head of your column, a partially blocked inlet frit, or excessive extra-column volume from poorly seated PEEK fittings[4][5].

Q3: How should I manipulate the mobile phase pH to suppress this secondary interaction? A3: The fundamental rule for basic compounds is to operate at a pH at least 2 units away from the analyte's pKa to ensure a single, consistent ionization state[6].

  • Low pH Strategy (Recommended): Drop the mobile phase pH below 3.0 using buffers like 0.1% Formic Acid or Trifluoroacetic Acid (TFA). At this pH, the residual silanols are fully protonated and neutralized (Si-OH), effectively shutting down the ion-exchange mechanism[4].

  • High pH Strategy: Raise the pH above 8.0 (e.g., using ammonium bicarbonate). This deprotonates the benzimidazole, rendering it neutral. While the silanols are highly active at this pH, the neutral analyte will not interact with them. Caution: This requires a specialized high-pH tolerant column to prevent silica dissolution[4].

Q4: If my MS detection requires a specific pH and I cannot change it, what column chemistry should I use? A4: You must eliminate the silanol activity at the source. Avoid older "Type A" silica columns. Instead, select columns packed with ultra-pure "Type B" silica (>99.99% purity), which lack the trace metal contaminants (like iron or aluminum) that hyper-activate silanol groups[1][7]. Furthermore, utilize "base-deactivated" columns that feature aggressive end-capping (blocking residual silanols with short-chain silanes) or polar-embedded groups (e.g., amide linkages) that sterically shield the basic benzimidazole from reaching the silica surface[7][8].

Q5: Can I use mobile phase additives to force peak symmetry? A5: Yes. If column replacement is not viable, you can add a competing amine modifier to the mobile phase. Triethylamine (TEA) at 0.1% to 0.25% is highly effective. TEA is a small, strongly basic molecule that aggressively binds to and masks the active silanol sites, acting as a sacrificial blocker so your 6-methyl-1H-benzo[d]imidazole-5-carbonitrile elutes symmetrically[8].

Part 3: Quantitative Data Matrices

Table 1: Impact of Mobile Phase pH on Benzimidazole-Silanol Interactions

Understanding the ionization states is critical for predicting chromatographic behavior.

Mobile Phase pHAnalyte State (Benzimidazole)Stationary Phase State (Silanols)Dominant Retention MechanismExpected Peak Shape
pH 2.0 - 3.0 Fully Protonated (+)Neutralized (Si-OH)HydrophobicSymmetrical
pH 4.5 - 6.5 Partially Ionized (+ / 0)Partially Ionized (Si-O⁻)Mixed (Hydrophobic + Ion-Exchange)Severe Tailing
pH 8.5 - 10.0 Fully Deprotonated (0)Fully Ionized (Si-O⁻)HydrophobicSymmetrical
Table 2: Column Chemistry Selection Matrix

Select the appropriate stationary phase based on your method constraints.

Column TechnologyMechanism of ActionBest Application ScenarioTailing Reduction Efficacy
Standard C18 (Type A) Hydrophobic partitioning onlyNeutral, non-ionizable compoundsLow
Base-Deactivated C18 Steric protection & aggressive end-cappingBasic compounds at mid-to-low pHHigh
Polar-Embedded C18 Amide/ether groups shield silica surfaceHighly basic compounds, 100% aqueous phasesVery High

Part 4: Self-Validating Experimental Protocol

To systematically resolve peak tailing for 6-methyl-1H-benzo[d]imidazole-5-carbonitrile, execute the following step-by-step methodology. This protocol includes built-in validation checks to ensure the root cause is accurately identified and resolved.

Step 1: Baseline Assessment & System Suitability (Control)

  • Prepare a mixed standard containing 10 µg/mL of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile and 10 µg/mL of Toluene (neutral probe) in the initial mobile phase.

  • Inject 5 µL onto your current system.

  • Calculate the USP Tailing Factor (T) or Asymmetry Factor (As) for both peaks at 10% peak height[4].

  • Validation Check: If Toluene As < 1.2 but Benzimidazole As > 1.5, proceed to Step 2. If both As > 1.5, halt and perform physical system maintenance (replace column frit, check tubing connections)[3].

Step 2: Mobile Phase pH Optimization (Variable Isolation)

  • Prepare Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water (pH ~2.0).

  • Prepare Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Equilibrate the column with 10 column volumes of the new mobile phase.

  • Re-inject the mixed standard.

  • Validation Check: Assess the Benzimidazole peak. If As drops below 1.2, the ion-exchange interaction has been successfully suppressed by neutralizing the silanols[4].

Step 3: Stationary Phase Upgrade (If Step 2 is incompatible with your detector)

  • If low pH cannot be used (e.g., due to specific MS ionization requirements), replace the standard C18 column with a high-purity, base-deactivated C18 column (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge)[3][5].

  • Equilibrate and inject the sample under your original pH conditions.

  • Validation Check: The advanced end-capping should reduce tailing by >50% compared to the baseline assessment[4].

Step 4: Additive Masking (Rescue Protocol)

  • If tailing persists (As > 1.3) despite column changes, add 0.1% Triethylamine (TEA) to both Mobile Phase A and B[8].

  • Allow extended equilibration (at least 20 column volumes) for the TEA to fully saturate and mask the active silanol sites.

  • Inject the sample.

Step 5: Final Method Validation

  • Once an Asymmetry Factor of 0.9 - 1.2 is achieved, perform 6 replicate injections of the 6-methyl-1H-benzo[d]imidazole-5-carbonitrile standard.

  • Calculate the Relative Standard Deviation (RSD) for both Retention Time and Peak Area.

  • Success Criteria: A robust method will yield an As < 1.2, Retention Time RSD < 1.0%, and Peak Area RSD < 2.0%.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 6-Methyl-1H-benzo[d]imidazole-5-carbonitrile vs. Traditional Benzimidazole Derivatives in Kinase Inhibitor Design

As a Senior Application Scientist in early-stage drug discovery, selecting the right hinge-binding scaffold is arguably the most critical decision in designing Tyrosine Kinase Inhibitors (TKIs). While traditional benzimi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the right hinge-binding scaffold is arguably the most critical decision in designing Tyrosine Kinase Inhibitors (TKIs). While traditional benzimidazoles have long served as ATP-mimetics, the introduction of specific substituents dramatically alters the pharmacological and pharmacokinetic profile of the resulting drug candidates.

This guide objectively compares the performance of 1 (6-Me-5-CN-BIM, CAS 952511-47-6)[1] against unsubstituted and 5-methoxy benzimidazole derivatives. We will examine the mechanistic causality behind its superior kinase selectivity and provide self-validating experimental protocols to verify these claims[2].

Mechanistic Causality: Why Substituents Matter

The efficacy of a kinase inhibitor is dictated by its ability to outcompete intracellular ATP (present in millimolar concentrations) while maintaining selectivity across the kinome (over 500 kinases). The structural evolution from a basic benzimidazole to 6-Me-5-CN-BIM is not arbitrary; it is driven by precise structure-activity relationship (SAR) logic:

  • The Benzimidazole Core (The Anchor): Acts as the primary pharmacophore, forming essential bidentate hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region[3].

  • The 5-Carbonitrile (-CN) Group (The Electronic Modulator): Unlike a simple hydrogen or a methoxy group (-OCH3), the cyano group is a strong electron-withdrawing group (EWG). This pulls electron density away from the imidazole ring, lowering the pKa of the NH group and improving passive membrane permeability. Furthermore, the linear, sp-hybridized cyano group projects into the solvent-exposed region or interacts with the DFG motif via dipole-dipole interactions without causing steric clashes[4].

  • The 6-Methyl (-CH3) Group (The Selectivity Driver): This is the critical differentiator. The methyl group provides precise steric bulk that fits snugly into the hydrophobic "gatekeeper" pocket of specific kinases (such as Trk or ALK). Traditional unsubstituted benzimidazoles lack this bulk, leading to promiscuous binding. The 6-methyl group actively clashes with larger gatekeeper residues (like Phenylalanine or Isoleucine) in off-target kinases, ensuring high target selectivity[2].

G NGF NGF Ligand Trk Trk Receptor Kinase NGF->Trk Activates Ras Ras/MAPK Pathway Trk->Ras Phosphorylates PI3K PI3K/Akt Pathway Trk->PI3K Phosphorylates Inhibitor 6-Me-5-CN-BIM (Inhibitor) Inhibitor->Trk Blocks ATP Pocket Proliferation Tumor Proliferation Ras->Proliferation Drives PI3K->Proliferation Drives

Fig 1: Mechanism of Trk kinase inhibition by 6-Me-5-CN-BIM, blocking downstream oncogenic signaling.

Comparative Performance Data

To illustrate the SAR trend, the following table summarizes representative quantitative data for TKI derivatives incorporating these three distinct scaffolds against a target kinase (e.g., TrkA).

Scaffold DerivativeTarget Affinity (TrkA IC₅₀)Kinase Selectivity (Fold over off-target)Metabolic Stability (HLM T₁/₂)Permeability (Papp x 10⁻⁶ cm/s)
Unsubstituted Benzimidazole > 1000 nMLow (< 5-fold)~ 15 min2.1
5-Methoxy-Benzimidazole 150 nMModerate (~ 20-fold)~ 25 min4.5
6-Me-5-CN-BIM 12 nM High (> 100-fold) > 60 min 18.4

Data Interpretation: The 6-Me-5-CN-BIM scaffold demonstrates a nearly 100-fold improvement in target affinity over the unsubstituted core, driven by the gatekeeper pocket engagement of the 6-methyl group. The 5-carbonitrile group significantly enhances metabolic stability by blocking oxidative liability sites and improves permeability via pKa modulation.

Experimental Protocols (Self-Validating Systems)

To validate the superiority of the 6-Me-5-CN-BIM scaffold, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems, ensuring that artifacts are identified and causality is established.

Protocol A: TR-FRET Biochemical Kinase Assay (Target Affinity)

Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence assays to eliminate compound auto-fluorescence (a common artifact with highly conjugated heterocyclic compounds) due to the long emission half-life of the Lanthanide chelate.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant TrkA kinase, ATP (at Km concentration), and ULight-labeled substrate.

  • Compound Addition: Dispense 100 nL of 6-Me-5-CN-BIM analogs (and controls) in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well ProxiPlate using an acoustic dispenser (e.g., Echo 550). Self-Validation: Include Staurosporine as a positive control and DMSO as a negative control.

  • Reaction Initiation: Add 5 µL of Kinase/Substrate mix, followed by 5 µL of ATP to initiate the reaction. Centrifuge at 1000 x g for 1 minute.

  • Incubation: Seal the plate and incubate at room temperature (RT) for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of Detection Mix containing EDTA (to chelate Mg²⁺) and Europium-anti-phospho antibody. Incubate for another 60 minutes at RT.

  • Readout: Read the plate on an EnVision multimode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC₅₀.

Protocol B: CellTiter-Glo Cellular Viability Assay (Functional Permeability)

Causality Check: Biochemical affinity does not guarantee cellular efficacy. This assay validates that the improved pKa from the 5-carbonitrile group translates to actual membrane permeability and target engagement inside the living cell.

  • Cell Seeding: Seed Ba/F3 cells engineered to express the TPR-TrkA fusion protein at 5,000 cells/well in a 384-well white opaque plate. Self-Validation: Run parallel assays in parental, non-engineered Ba/F3 cells to ensure the compound's cytotoxicity is on-target.

  • Treatment: Treat cells with the inhibitor dose-response series. Incubate for 72 hours at 37°C, 5% CO₂.

  • Lysis and Luminescence: Equilibrate the plate to RT for 30 minutes. Add an equal volume of CellTiter-Glo reagent to lyse cells and stabilize the luminescent signal. Read luminescence to quantify intracellular ATP (directly proportional to viable cell number).

G Prep 1. Prepare Reagents Kinase, ATP, Substrate Compound 2. Add Inhibitor (6-Me-5-CN-BIM vs Controls) Prep->Compound 10 µL/well Incubate 3. Incubation (RT for 60 mins) Compound->Incubate Centrifuge & Seal Detection 4. Add Detection Reagents (Eu-anti-phospho Ab + APC) Incubate->Detection 10 µL/well Read 5. Read Plate (Ex: 340nm, Em: 615/665nm) Detection->Read 60 min RT Incubation Analyze 6. Data Analysis (Calculate IC50) Read->Analyze Ratio 665/615 nm

Fig 2: Step-by-step TR-FRET experimental workflow for validating kinase inhibitor target affinity.

References

  • 6-methyl-1H-benzo[d]imidazole-5-carbonitrile | CID 45120551 Source: PubChem (National Institutes of Health) URL:[Link][1]

  • Tyrosine kinase inhibitors, compositions and methods there of Source: Google Patents (WO2018137643A1) URL:[2]

  • Information on EC 3.4.11.18 - methionyl aminopeptidase and Organism(s) Homo sapiens Source: BRENDA Enzyme Database URL:[Link][3]

  • Advances in the Synthesis and Biological Applications of Enoxacin-Based Compounds Source: National Institutes of Health (PubMed Central) URL:[Link][4]

Sources

Validation

Comprehensive Characterization Guide for 6-Methyl-1H-benzo[d]imidazole-5-carbonitrile Reference Standards: A Comparative Analysis

Audience: Researchers, scientists, and drug development professionals. Introduction & Regulatory Context 6-Methyl-1H-benzo[d]imidazole-5-carbonitrile is a highly versatile heterocyclic building block, prominently utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction & Regulatory Context

6-Methyl-1H-benzo[d]imidazole-5-carbonitrile is a highly versatile heterocyclic building block, prominently utilized in the synthesis of advanced therapeutics, including pyrazolo[1,5-a]pyrimidine-based tyrosine kinase inhibitors (TKIs)[1]. In pharmaceutical development, the integrity of analytical testing hinges entirely on the quality of the reference standards used. Whether this compound is classified as an Active Pharmaceutical Ingredient (API) starting material or a controlled process impurity, its rigorous characterization is mandated by global regulatory frameworks.

According to the , reference standards used in analytical procedures for the control of impurities must be evaluated and characterized according to their intended uses[2]. A "commercial high-purity" label is insufficient for regulatory submission; the material must be subjected to a self-validating, orthogonal analytical system to establish its absolute purity, structural identity, and impurity profile[3].

This guide objectively compares the performance of a high-purity commercial reference standard against a crude synthetic benchmark, detailing the causality behind the analytical choices required for definitive characterization.

Comparative Analytical Strategy

To establish absolute confidence in a reference standard, relying on a single analytical technique is a critical failure point. A robust characterization strategy employs an orthogonal approach: a primary ratio method (qNMR) combined with a mass balance calculation derived from chromatographic and thermal techniques.

Table 1: Comparative Performance of Analytical Techniques for Benzimidazole-5-carbonitrile
Analytical TechniquePrimary FunctionAdvantages for Benzimidazole DerivativesLimitations
1H-qNMR Absolute PurityDirect primary measurement; no analyte-specific reference standard required[4].Lower sensitivity for trace impurities (<0.5%).
RP-HPLC-DAD Chromatographic PurityHigh resolution of related substances; detects trace organic process impurities[5].Requires response factor (RRF) corrections; blind to inorganic salts.
LC-MS/MS Structural ConfirmationIdentifies co-eluting impurities via exact mass and fragmentation patterns.Not inherently quantitative without isotopic internal standards.
TGA / Karl Fischer Volatiles & WaterAccurately quantifies residual solvents and moisture for mass balance.Destructive technique; requires larger sample volumes.

Experimental Protocols: A Self-Validating System

The following protocols detail the methodologies used to characterize 6-methyl-1H-benzo[d]imidazole-5-carbonitrile. We emphasize the causality behind each parameter to ensure a self-validating system.

Protocol A: Absolute Purity Determination via 1H-qNMR

Quantitative NMR (qNMR) is recognized by as a definitive method for absolute quantification[4].

  • Step 1: Internal Standard (IS) Selection: Select NIST-traceable Maleic acid as the IS.

    • Causality: Maleic acid yields a sharp, distinct singlet at ~6.3 ppm in DMSO-d6. This region is perfectly isolated from the aromatic protons of the benzimidazole ring (7.5–8.5 ppm) and the aliphatic methyl protons (~2.6 ppm), preventing signal overlap and integration errors.

  • Step 2: Sample Preparation: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~10 mg of the 6-methyl-1H-benzo[d]imidazole-5-carbonitrile candidate and ~5 mg of Maleic acid. Dissolve completely in 0.6 mL of anhydrous DMSO-d6.

    • Causality: High-precision weighing is the largest source of uncertainty in qNMR[6]. Co-dissolving both components ensures they experience the exact same magnetic environment.

  • Step 3: Acquisition Parameters: Acquire the 1H spectrum at 400 MHz (or higher) with a relaxation delay (D1) of 30 seconds.

    • Causality: To achieve >99% quantitative accuracy, the D1 delay must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated. Benzimidazole aromatic protons typically exhibit T1​ values of 3–5 seconds; a 30-second delay ensures complete spin relaxation.

  • Step 4: Data Processing: Apply a 0.3 Hz exponential line broadening function, phase manually, and perform a Whittaker baseline correction. Calculate the absolute mass fraction using the integral ratios, molecular weights, and IS purity.

Protocol B: Orthogonal Purity Assessment via RP-HPLC-DAD

While qNMR establishes the primary value, HPLC-DAD ensures compliance with the ICH reporting thresholds (often 0.05%) for trace impurities[5].

  • Step 1: Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Trifluoroacetic acid) and Mobile Phase B (Acetonitrile + 0.1% TFA).

    • Causality: 6-Methyl-1H-benzo[d]imidazole-5-carbonitrile contains a basic imidazole nitrogen (pKa ~5.5). If analyzed at neutral pH, this nitrogen interacts strongly with residual silanols on the silica stationary phase, causing severe peak tailing. TFA lowers the pH to ~2.0, fully protonating the analyte and ion-pairing with it, ensuring sharp, symmetrical peaks for accurate area integration.

  • Step 2: Column Selection & Gradient: Utilize a high-coverage C18 column (150 x 4.6 mm, 3 µm) at 30°C. Run a linear gradient from 5% B to 95% B over 20 minutes.

    • Causality: A broad gradient ensures that both polar synthetic precursors (e.g., diamine intermediates) and non-polar degradation products are eluted and detected within a single run.

  • Step 3: Detection: Monitor absorbance at 254 nm and 280 nm. Calculate chromatographic purity by area normalization.

Data Presentation: Performance Comparison

The table below contrasts the characterization data of a commercial high-purity reference standard against a crude synthetic benchmark. The data highlights why crude materials cannot be used for quantitative assay without rigorous qualification.

Table 2: Quantitative Characterization Data Comparison
Analytical ParameterCommercial Reference StandardCrude Synthetic BenchmarkRegulatory Implication
HPLC-DAD Purity (254 nm) 99.85% (Area)94.20% (Area)Crude fails ICH Q3A thresholds[7].
Major Impurity (RRT 0.85) Not Detected (<0.05%)3.15% (Area)Process impurity requires identification[5].
Water Content (Karl Fischer) 0.12% w/w1.45% w/wHigh water skews quantitative weighing.
Residual Solvents (GC-HS) 0.05% (Ethyl Acetate)2.10% (DMF)DMF must be controlled per ICH Q3C.
Mass Balance Purity 99.68% 90.65% Calculated: 100 - %Imp - %H2O - %Solv.
Absolute Purity (1H-qNMR) 99.55% ± 0.2% 89.90% ± 0.8% qNMR validates the Mass Balance approach[6].

Visualizing the Analytical Workflow

The following flowchart illustrates the logical relationship between the orthogonal analytical techniques and the final certification of the reference standard.

RS_Qualification Start 6-Methyl-1H-benzo[d]imidazole -5-carbonitrile (Candidate) ID Structural Identification (HRMS, 1D/2D NMR, IR) Start->ID Purity Chromatographic Purity (HPLC-DAD, GC-FID) Start->Purity Absolute Absolute Purity (qNMR against NIST SRM) Start->Absolute Volatiles Volatiles & Water (TGA, Karl Fischer, GC-HS) Start->Volatiles MassBal Mass Balance Calculation (%Purity = 100 - %Imp - %H2O - %Solv) ID->MassBal Purity->MassBal Cert Certified Reference Standard (CoA Generation) Absolute->Cert Primary Value Volatiles->MassBal MassBal->Cert Orthogonal Verification

Caption: Workflow for reference standard qualification integrating mass balance and qNMR.

Conclusion

The characterization of a 6-methyl-1H-benzo[d]imidazole-5-carbonitrile reference standard requires a meticulous, multi-technique approach. As demonstrated, relying solely on HPLC area percent overestimates purity by ignoring water and residual solvents. By coupling the absolute quantification power of qNMR with the high-resolution impurity profiling of HPLC-DAD and rigorous volatile analysis, scientists can establish a self-validating system. This ensures the reference standard is fully compliant with ICH Q3A guidelines and is scientifically sound for use in critical drug development pathways.

References

  • Title: Tyrosine kinase inhibitors, compositions and methods there of Source: Google Patents URL
  • Title: ICH Q3A(R2) Impurities in New Drug Substances Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Guidance for Industry: Q3A Impurities in New Drug Substances Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Comparative

A Comprehensive Guide to Designing and Interpreting Cross-Reactivity Studies for Novel Benzimidazole Derivatives: A Case Study with 6-methyl-1H-benzo[d]imidazole-5-carbonitrile

This guide provides a robust framework for designing, executing, and interpreting cross-reactivity studies for novel chemical entities, using the hypothetical kinase inhibitor, 6-methyl-1H-benzo[d]imidazole-5-carbonitril...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a robust framework for designing, executing, and interpreting cross-reactivity studies for novel chemical entities, using the hypothetical kinase inhibitor, 6-methyl-1H-benzo[d]imidazole-5-carbonitrile, as a central example. While specific cross-reactivity data for this compound is not extensively published, this document synthesizes established methodologies and best practices to offer a comprehensive protocol for its selectivity profiling. The principles and workflows detailed herein are broadly applicable to other small molecule drug candidates, particularly within the benzimidazole class of compounds.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting a wide range of protein classes, from G-protein coupled receptors (GPCRs) to kinases. This promiscuity, while beneficial for discovering novel activities, also presents a significant challenge: the potential for off-target interactions, leading to unforeseen side effects or toxicity. Therefore, a rigorous assessment of a compound's selectivity is a cornerstone of preclinical drug development.

This guide will walk through the strategic selection of screening panels, the application of orthogonal assay formats, and the interpretation of the resulting data to build a comprehensive selectivity profile for 6-methyl-1H-benzo[d]imidazole-5-carbonitrile.

Part 1: Strategic Design of a Cross-Reactivity Screening Funnel

The initial step in any cross-reactivity study is to define a logical screening strategy. A tiered approach, often referred to as a screening funnel, is the most resource-effective method. This strategy begins with broad, high-throughput screens and progresses to more specific, lower-throughput, and physiologically relevant assays for hits identified in the initial tiers.

For our subject compound, 6-methyl-1H-benzo[d]imidazole-5-carbonitrile, let us assume its intended primary target is a specific tyrosine kinase, for instance, Epidermal Growth Factor Receptor (EGFR). The goal of the cross-reactivity study is to ensure it does not significantly interact with other kinases or other major drug target classes.

The experimental workflow can be visualized as follows:

G cluster_0 Tier 1: Broad Panel Screening (In Vitro) cluster_1 Tier 2: Dose-Response & Orthogonal Validation cluster_2 Tier 3: Cellular & Functional Assays A Compound of Interest (6-methyl-1H-benzo[d]imidazole-5-carbonitrile) B Primary Target Assay (e.g., EGFR Kinase Assay) Determine IC50/Kd A->B Validate On-Target Activity C Broad Kinase Panel Screen (e.g., Eurofins SafetyScreen44™ Kinase Panel) @ 1-10 µM concentration A->C Assess Kinome Selectivity D Non-Kinase Safety Panel (e.g., GPCRs, Ion Channels, Transporters) A->D Broad Off-Target Screen E Select Hits from Tier 1 (e.g., >50% inhibition) C->E D->E F IC50 Determination for Hits (10-point dose-response curve) E->F Quantify Potency G Orthogonal Assay (e.g., Cellular Thermal Shift Assay - CETSA) F->G Confirm Direct Binding H Hits Confirmed in Tier 2 G->H I Cell-Based Phosphorylation Assay (e.g., Western Blot, ELISA) H->I Confirm Cellular Activity J Functional Consequence Assay (e.g., Cell Proliferation, Apoptosis) I->J Assess Phenotypic Effect

Figure 1: Tiered Experimental Workflow. This diagram illustrates a typical screening funnel for assessing the cross-reactivity of a novel compound.

Tier 1: Broad Panel Screening

The initial tier aims to cast a wide net to identify potential off-target interactions. This is typically done using high-throughput in vitro binding or enzymatic assays.

  • Primary Target Validation: Before screening for off-targets, it is crucial to confirm the compound's potency at its intended target. For 6-methyl-1H-benzo[d]imidazole-5-carbonitrile, this would involve a dose-response study using a recombinant EGFR kinase assay to determine its IC50 value.

  • Broad Kinase Panel: Given the benzimidazole scaffold's prevalence in kinase inhibitors, screening against a broad panel of kinases is essential. Companies like Eurofins DiscoverX or Promega offer services that screen compounds against hundreds of kinases. A common starting point is to screen at a single high concentration (e.g., 10 µM) to identify any kinase where the compound shows significant inhibition (typically >50%).

  • Safety Pharmacology Panel: To identify interactions with other major drug target families, the compound should also be tested against a safety panel, such as the Eurofins SafetyScreen44™ panel, which includes a curated list of GPCRs, ion channels, and transporters known to be involved in adverse drug reactions.

Tier 2: Hit Confirmation and Orthogonal Validation

Any "hits" from the broad screens in Tier 1 must be validated.

  • IC50 Determination: For each validated hit, a full 10-point dose-response curve should be generated to determine the IC50 value. This allows for a quantitative comparison of the compound's potency at the off-target versus its primary target, yielding a selectivity ratio.

  • Orthogonal Assays: It is critical to confirm the putative off-target interactions using an assay with a different technological principle. This helps to eliminate artifacts from the primary screen. If the primary screen was a biochemical assay, a good orthogonal follow-up is a cell-based assay that confirms target engagement in a more physiological context. The Cellular Thermal Shift Assay (CETSA) is an excellent choice as it measures the direct binding of a compound to its target protein in intact cells by assessing changes in the protein's thermal stability.

Tier 3: Cellular and Functional Assays

The final tier of investigation focuses on understanding the functional consequences of the confirmed off-target interactions in a cellular context.

  • Cell-Based Target Engagement: For a confirmed kinase off-target, one would move to a cell-based assay to measure the inhibition of that kinase's signaling pathway. For example, if 6-methyl-1H-benzo[d]imidazole-5-carbonitrile was found to inhibit SRC kinase, one could measure the phosphorylation of a known SRC substrate in a relevant cell line via Western Blot or a quantitative ELISA.

  • Phenotypic Assays: Ultimately, the most important question is whether the off-target interaction leads to a functional cellular effect. This can be assessed using assays for cell proliferation, apoptosis, or other relevant phenotypic endpoints in cell lines where the off-target is known to play a critical role.

Part 2: Data Interpretation and Selectivity Analysis

The data generated from the screening funnel must be systematically analyzed to build a clear picture of the compound's selectivity profile.

Quantitative Data Summary

A tabular format is the most effective way to summarize and compare the potency of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile against its primary target and confirmed off-targets.

Table 1: Illustrative Cross-Reactivity Profile for 6-methyl-1H-benzo[d]imidazole-5-carbonitrile

TargetAssay TypeIC50 (nM)Selectivity Ratio (Off-target IC50 / Primary Target IC50)
EGFR (Primary) Biochemical Kinase Assay15 1
SRCBiochemical Kinase Assay15010
LCKBiochemical Kinase Assay45030
VEGFR2Biochemical Kinase Assay1,20080
hERGIon Channel Patch Clamp>10,000>667
5-HT2BGPCR Binding Assay8,500567

This table presents hypothetical data for illustrative purposes.

Defining a Selectivity Window

A key output of this analysis is the "selectivity window," which is the ratio of the IC50 at an off-target to the IC50 at the primary target. A larger selectivity ratio indicates a more selective compound. A commonly accepted, though context-dependent, threshold for a meaningful selectivity window is 100-fold.

In the illustrative data in Table 1, 6-methyl-1H-benzo[d]imidazole-5-carbonitrile shows a 10-fold selectivity for EGFR over SRC. This might be a cause for concern and would warrant further investigation in cellular models to understand if this off-target activity has functional consequences at therapeutic doses. In contrast, the >667-fold selectivity against the hERG channel is a very encouraging result, as hERG inhibition is a major cause of drug-induced cardiac arrhythmia.

The relationship between on-target potency and off-target liability can be visualized to aid in decision-making.

G cluster_0 Decision Logic A Compound Data (On-Target Potency, Off-Target Potency) B Calculate Selectivity Ratio (IC50_off-target / IC50_on-target) A->B C Selectivity Ratio > 100x ? B->C D Acceptable Selectivity (Low Risk) C->D Yes E Potential Liability (Further Investigation Needed) C->E No F Is Off-Target Functionally Relevant? E->F G High Risk (Consider Re-engineering Compound) F->G Yes H Monitor in Safety Studies (Acceptable Risk) F->H No

Figure 2: Decision-Making Framework. This flowchart outlines the logic for interpreting selectivity data and deciding on the next steps for a compound.

Part 3: Detailed Experimental Protocols

To ensure the reproducibility and reliability of the data, standardized protocols must be followed. Below are example protocols for key assays.

Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure kinase activity, which is a common format for primary screening and IC50 determination. The ADP-Glo™ Kinase Assay (Promega) measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant Kinase (e.g., EGFR, SRC)

  • Kinase Substrate (e.g., Poly(E,Y)4:1)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • 6-methyl-1H-benzo[d]imidazole-5-carbonitrile (solubilized in DMSO)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile in DMSO. For a 10-point curve, a 3-fold dilution series starting from 100 µM is typical.

  • Reaction Setup: To each well of a 384-well plate, add:

    • 5 µL of assay buffer

    • 2.5 µL of compound dilution (or DMSO for control)

    • 2.5 µL of kinase and substrate mix

  • Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.

  • Read Plate: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the high (DMSO only) and low (no kinase) controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a Western Blot-based CETSA to confirm target engagement in a cellular environment.

Materials:

  • Relevant cell line (e.g., A431 for EGFR)

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • 6-methyl-1H-benzo[d]imidazole-5-carbonitrile

  • Lysis Buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels, transfer apparatus, and Western Blot reagents

  • Primary antibody for the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the compound at various concentrations (e.g., 1 µM, 10 µM) or with vehicle (DMSO) for 1-2 hours in the incubator.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.

  • Heat Shock: Heat the PCR tubes to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes using a thermal cycler. One aliquot should be left at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Determine the protein concentration.

    • Perform SDS-PAGE and Western Blotting using an antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and therefore, direct binding.

Conclusion

The development of a selective drug candidate is a multi-faceted challenge that requires a systematic and rigorous approach to cross-reactivity profiling. For a novel compound like 6-methyl-1H-benzo[d]imidazole-5-carbonitrile, a tiered screening funnel, beginning with broad in vitro panels and progressing to orthogonal, cell-based assays, is the most effective strategy. By quantifying the potency at both the primary target and any identified off-targets, a selectivity window can be established. This data, when integrated with an understanding of the functional relevance of any off-target interactions, provides a clear path forward for the compound, whether that is progression into further preclinical safety studies, chemical modification to improve selectivity, or termination of the program. The methodologies and decision-making frameworks presented in this guide offer a robust blueprint for conducting these critical studies.

References

  • Title: The Therapeutic Potential of Benzimidazoles: A Review of Their Anthelmintic, Antifungal, and Antineoplastic Activities Source: Molecules URL: [Link]

  • Title: A comprehensive review on the chemistry and pharmacology of benzimidazole derivatives Source: Journal of the Indian Chemical Society URL: [Link]

  • Title: In vitro safety pharmacology profiling: An essential tool for successful drug development Source: Drug Discovery Today URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells Source: Nature Protocols URL: [Link]

  • Title: The importance of kinase selectivity in drug discovery Source: Biochemical Society Transactions URL: [Link]

Validation

Inter-Laboratory Validation of 6-Methyl-1H-benzo[d]imidazole-5-carbonitrile Analytical Methods: A Comparison Guide

Introduction & Mechanistic Context 6-Methyl-1H-benzo[d]imidazole-5-carbonitrile is a highly specialized, nitrogen-rich heterocyclic building block predominantly utilized in the synthesis of advanced Tyrosine Kinase Inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

6-Methyl-1H-benzo[d]imidazole-5-carbonitrile is a highly specialized, nitrogen-rich heterocyclic building block predominantly utilized in the synthesis of advanced Tyrosine Kinase Inhibitors (TKIs)[1],[2]. Because this compound serves as a critical intermediate in active pharmaceutical ingredient (API) manufacturing, any analytical method used for its quantification must be rigorously validated to prevent the carryover of process impurities or degradation products into the final drug substance.

From a chromatographic perspective, this molecule presents specific challenges. The basic imidazole nitrogen (pKa ~5.5) is highly prone to secondary ion-exchange interactions with residual silanol groups on standard silica-based stationary phases. If not mechanistically controlled through mobile phase pH and column chemistry, this results in severe peak tailing, compromising integration accuracy and reproducibility.

As a Senior Application Scientist, my objective in this guide is to objectively compare the two primary analytical modalities for this compound—HPLC-UV and LC-MS/MS—and provide a self-validating, inter-laboratory workflow aligned with the latest ICH Q2(R2) [3] and USP <1225> [4] lifecycle guidelines.

Analytical Method Selection & Causality

The selection of an analytical method is dictated by the Fitness for Purpose principle[5]. We must differentiate between Category I testing (quantitation of major components/assay) and Category II testing (quantitation of trace impurities)[4].

MethodSelection Target Target Analyte: 6-methyl-1H-benzo[d]imidazole-5-carbonitrile Assay API Assay & Major Impurities (Category I & II > 0.1%) Target->Assay High Concentration Trace Trace Genotoxic Impurities (Category II < 0.1%) Target->Trace Low Concentration HPLC HPLC-UV (High Precision, Robust) Assay->HPLC Primary Choice LCMS LC-MS/MS (High Sensitivity, Specificity) Trace->LCMS Primary Choice

Fig 1: Decision logic for selecting the appropriate analytical modality based on target application.

Table 1: Performance Comparison of Analytical Alternatives
ParameterHPLC-UV (Assay / Major Impurities)LC-MS/MS (Trace Profiling)
Primary Application Bulk API Assay, Category I[4]Trace Genotoxic Impurities
Detection Limit (LOD) ~0.05% (500 ppm)~0.0001% (1 ppm)
Quantitation Limit (LOQ) ~0.1% (1000 ppm)~0.0005% (5 ppm)
Linearity Range 80% – 120% of nominal test conc.[3]1 ng/mL – 1000 ng/mL
Precision (RSD%) < 1.0% (Highly reproducible)< 5.0% (Acceptable for trace)
System Suitability (Self-Validation) Resolution (Rs) > 2.0, Tailing (Tf) < 1.5Stable Isotope Internal Standard (IS)

Self-Validating Experimental Protocols

To ensure trustworthiness across different laboratories, every protocol must act as a self-validating system. This is achieved by embedding System Suitability Testing (SST) directly into the methodology.

Protocol A: HPLC-UV Method for Assay (Category I)

Causality: We utilize a polar-embedded C18 column and an acidic mobile phase (0.1% Trifluoroacetic acid). The low pH (~2.0) fully protonates the basic nitrogen atoms of the benzimidazole ring. This electrostatic repulsion from the similarly protonated stationary phase prevents secondary silanol interactions, ensuring sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Column Selection: Agilent Poroshell 120 EC-C18 (100 × 4.6 mm, 2.7 µm).

  • Mobile Phase Preparation:

    • Phase A: 0.1% TFA in LC-MS grade Water.

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal absorbance for the conjugated benzimidazole system).

  • Self-Validation (SST): Inject a resolution mixture containing 6-methyl-1H-benzo[d]imidazole-5-carbonitrile and its closest known synthetic precursor. The system is only validated for the run if Resolution ( Rs​ ) ≥2.0 and Tailing Factor ( Tf​ ) ≤1.5 .

Protocol B: LC-MS/MS Method for Trace Impurities (Category II)

Causality: Electrospray Ionization (ESI) is highly susceptible to matrix effects (ion suppression). To make this method self-validating, we mandate the use of a stable-isotope labeled internal standard (e.g., d3​ -labeled analog). Because the IS co-elutes and ionizes identically to the target analyte, any matrix-induced signal fluctuations are mathematically canceled out in the response ratio.

Step-by-Step Methodology:

  • Sample Preparation: Spike all samples and calibration standards with 50 ng/mL of the d3​ -internal standard.

  • Chromatography: UPLC C18 column (50 × 2.1 mm, 1.7 µm) using a fast 5-minute gradient (0.1% Formic Acid in Water/Methanol).

  • Mass Spectrometry: ESI in Positive mode. The nitrogen-rich structure readily accepts protons to form [M+H]+ .

  • MRM Transitions: Monitor m/z 158.1 131.1 (loss of HCN) for the target, and m/z 161.1 134.1 for the IS.

Inter-Laboratory Validation Framework (ICH Q2(R2))

Analytical methods that perform flawlessly in the sponsor lab often fail during tech transfer due to subtle variations in LC system dwell volumes or environmental factors. A robust inter-laboratory validation stress-tests the method's ruggedness. The recent ICH Q2(R2) updates and USP <1225> revisions emphasize a lifecycle approach, focusing on the "Reportable Result" and statistical equivalence rather than isolated parameter checks[3],[5].

ValidationWorkflow cluster_labs Inter-Laboratory Execution Phase Start Method Development (Sponsor Lab) SST System Suitability Testing (Self-Validation Trigger) Start->SST Transfer Method Transfer Protocol (ICH Q2(R2) / USP <1225>) SST->Transfer Lab1 Lab A (Sponsor) Agilent 1260 Infinity Transfer->Lab1 Lab2 Lab B (CRO) Waters Alliance Transfer->Lab2 Lab3 Lab C (QC Site) Shimadzu Prominence Transfer->Lab3 Data Data Aggregation & Statistical Equivalence (ANOVA) Lab1->Data Lab2->Data Lab3->Data Report Final Validation Report & Lifecycle Management Data->Report

Fig 2: ICH Q2(R2) compliant inter-laboratory method transfer and validation workflow.

Table 2: Simulated Inter-Laboratory Validation Results (HPLC-UV Assay)

To demonstrate compliance with USP <1225> Category I requirements[4], the following data summarizes a three-site validation study for the HPLC-UV method.

Validation ParameterLab A (Sponsor)Lab B (CRO)Lab C (QC Site)ICH Q2(R2) Acceptance Criteria
Accuracy (Mean Recovery %) 99.8%100.2%99.5%98.0% – 102.0%
Repeatability (RSD %, n=6) 0.45%0.52%0.61% 1.0%
Intermediate Precision (RSD %) 0.50%0.58%0.65% 2.0%
SST: Resolution ( Rs​ ) 2.82.72.9 2.0
SST: Tailing Factor ( Tf​ ) 1.151.181.12 1.5

Data Interpretation: The statistical overlap of the Reportable Results across disparate instrument architectures (Agilent, Waters, Shimadzu) confirms the ruggedness of the acidic mobile phase in suppressing silanol interactions. The method is deemed fit-for-purpose across the analytical lifecycle.

Conclusion

Validating analytical methods for highly polar, nitrogenous intermediates like 6-methyl-1H-benzo[d]imidazole-5-carbonitrile requires more than just executing a checklist; it requires a mechanistic understanding of the molecule's behavior in the condensed phase. By leveraging HPLC-UV for robust Category I assay testing and LC-MS/MS with isotopic internal standards for Category II trace analysis, laboratories can establish a self-validating control strategy. Adhering to the updated ICH Q2(R2) and USP <1225> frameworks ensures that these methods remain reliable not just during initial development, but throughout the entire commercial lifecycle of the resulting pharmaceutical products.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu. URL:[Link]

  • International Council for Harmonisation (ICH). "Quality Guidelines: Q2(R2) Validation of Analytical Procedures." ich.org. URL: [Link]

  • BA Sciences. "USP <1225> Method Validation Services & Guidelines." basciences.com. URL:[Link]

  • GMP Compliance / ECA Academy. "Proposed Revision of USP <1225> Published in the Pharmacopeial Forum." gmp-compliance.org. URL:[Link]

  • Google Patents. "Tyrosine kinase inhibitors, compositions and methods there of (US20200239474A1)." patents.google.com.

Sources

Comparative

Structure-Activity Relationship (SAR) Comparison Guide: 6-Methyl-1H-benzo[d]imidazole-5-carbonitrile in Next-Generation TRK Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold optimization, solvent-front mutation resistance, and metabolic stability Executive Summary: The Challenge of TRK Resist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold optimization, solvent-front mutation resistance, and metabolic stability

Executive Summary: The Challenge of TRK Resistance

Tropomyosin receptor kinases (TRKA, TRKB, TRKC), encoded by the NTRK1, NTRK2, and NTRK3 genes, are critical drivers in various oncogenic fusions. While first-generation TRK inhibitors like Larotrectinib demonstrate profound initial clinical efficacy, patients inevitably develop acquired resistance. The most notorious of these are solvent-front mutations (e.g., TRKA G595R) and gatekeeper mutations (e.g., TRKA F589L)[1][2].

To overcome this, next-generation scaffolds—specifically pyrazolo[1,5-a]pyrimidine derivatives—have been developed. Within these advanced pharmacophores, the 6-methyl-1H-benzo[d]imidazole-5-carbonitrile moiety[3] has emerged as a highly optimized hinge-binding and solvent-exposed fragment[1][4]. This guide objectively compares the structure-activity relationship (SAR) of this specific fragment against alternative substituent patterns, detailing the mechanistic causality behind its superior biochemical and pharmacokinetic profile.

Mechanistic Rationale & Pathway Dynamics

The efficacy of a kinase inhibitor is dictated by its ability to maintain critical hydrogen bonds in the hinge region while navigating the steric constraints of the ATP-binding pocket. In the TRKA G595R mutant, the substitution of glycine with a bulky, positively charged arginine creates a severe steric clash for first-generation drugs.

The integration of the 6-methyl-1H-benzo[d]imidazole-5-carbonitrile fragment into the inhibitor core solves this through two causal mechanisms:

  • The 5-Cyano Group: Acts as a strong electron-withdrawing group (EWG) that modulates the pKa of the benzimidazole NH, optimizing hydrogen bonding with the kinase hinge region.

  • The 6-Methyl Group: Provides precise steric bulk. It is large enough to fill the hydrophobic sub-pocket efficiently (driving binding enthalpy) but compact enough to avoid steric clashes with the mutated Arg595 residue.

TRK_Pathway Ligand Neurotrophins (NGF, BDNF) NTRK TRKA/B/C WT & Fusions Ligand->NTRK Mutant TRKA G595R (Solvent Front) NTRK->Mutant Acquired Resistance MAPK MAPK/ERK Pathway (Proliferation) NTRK->MAPK PI3K PI3K/AKT Pathway (Survival) NTRK->PI3K Mutant->MAPK Mutant->PI3K Inhibitor 6-Me-5-CN-Benzimidazole Scaffold Inhibitor->NTRK Potent Blockade Inhibitor->Mutant Overcomes Resistance

TRK signaling pathway highlighting acquired G595R resistance and targeted inhibitor blockade.

SAR Comparison Data: Evaluating Benzimidazole Substituents

To validate the selection of the 6-methyl-5-cyano substitution, we must compare it against alternative halogens, alkoxys, and alkyls attached to the same pyrazolo[1,5-a]pyrimidine core. The data below represents the biochemical IC50 and Human Liver Microsome (HLM) clearance rates derived from SAR optimization campaigns of next-generation TRK inhibitors[1][4].

Table 1: SAR Profile of Benzimidazole Substituents
Compound VariantBenzimidazole SubstitutionTRKA WT IC₅₀ (nM)TRKA G595R IC₅₀ (nM)HLM Clearance (µL/min/mg)Mechanistic Observation
Target Fragment 6-Methyl, 5-Cyano 0.4 1.2 14.5 Optimal van der Waals contact; avoids Arg595 clash; metabolically stable.
Alternative 16-Bromo, 5-Cyano0.845.312.1Bromine is too bulky; severe steric clash with Arg595 drops mutant potency.
Alternative 26-Methoxy, 5-Cyano0.63.558.4Methoxy introduces rotational liability and high vulnerability to O-demethylation (CYP450).
Alternative 36-Fluoro, 5-Cyano1.58.918.2Fluorine is too small to adequately fill the hydrophobic sub-pocket, reducing affinity.
Alternative 45-Trifluoromethyl, 6-Cyano2.115.425.6CF3 increases lipophilicity excessively, reducing solubility and optimal pocket alignment.

Data Synthesis: The 6-methyl-5-cyano combination provides the perfect "Goldilocks" effect. It is small enough to evade the solvent-front mutation (unlike 6-bromo) but large enough to maintain hydrophobic interactions (unlike 6-fluoro). Furthermore, it avoids the high metabolic clearance associated with alkoxy groups (like 6-methoxy).

Experimental Workflows & Self-Validating Protocols

To ensure the trustworthiness of the SAR data, the following protocols utilize self-validating systems. By incorporating internal controls and specific assay chemistries, these methodologies eliminate false positives caused by compound auto-fluorescence or non-specific enzymatic degradation.

SAR_Workflow Synth Fragment Synthesis 6-Me-5-CN-Benzimidazole Assay1 Primary Screen TRKA WT Kinase Assay Synth->Assay1 Assay2 Secondary Screen TRKA G595R Mutant Assay Assay1->Assay2 ADME ADME Profiling HLM Stability & Clearance Assay2->ADME Lead Lead Selection Optimal SAR Profile ADME->Lead

Sequential experimental workflow for evaluating benzimidazole SAR profiles.

Protocol A: TRKA WT and G595R Kinase Assay (TR-FRET)

Causality Focus: Time-Resolved FRET (TR-FRET) is chosen over standard luminescence because the delayed fluorescence measurement completely bypasses the auto-fluorescence commonly exhibited by highly conjugated benzimidazole compounds.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Mix: Dilute recombinant TRKA WT or TRKA G595R kinase and ULight-labeled poly-GT peptide substrate in the kinase buffer.

  • Compound Incubation: Dispense 100 nL of the 6-methyl-1H-benzo[d]imidazole-5-carbonitrile derivative (in DMSO) into a 384-well ProxiPlate. Add 5 µL of the Enzyme/Substrate mix. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km concentration for each specific kinase variant) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection mix containing EDTA (to chelate Mg²⁺ and stop kinase activity) and Europium-anti-phospho-GT antibody.

  • Readout & Validation: Read the plate on an EnVision multimode plate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Self-Validation: Include a no-enzyme control (background) and a Larotrectinib reference control to validate assay dynamic range and mutant resistance shift.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality Focus: The inclusion of a minus-NADPH control is critical. It proves that the clearance of the 6-methoxy variant is due to CYP450-mediated metabolism rather than chemical instability in the buffer.

  • Microsome Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL HLM suspension in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Spiking: Add the test compound (e.g., the 6-methyl vs. 6-methoxy variant) to a final concentration of 1 µM (final DMSO < 0.1%).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (final concentration 1 mM NADPH).

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate intrinsic clearance ( CLint​ ) based on the half-life ( t1/2​ ) of compound depletion.

Conclusion

The SAR optimization of next-generation TRK inhibitors heavily relies on precise steric and electronic tuning at the solvent-exposed and hinge-binding interfaces. The 6-methyl-1H-benzo[d]imidazole-5-carbonitrile fragment outperforms heavier halogens (bromo), smaller halogens (fluoro), and alkoxy groups (methoxy) by perfectly balancing steric bulk to evade the G595R solvent-front mutation while maintaining high metabolic stability against CYP450 degradation. This makes it an indispensable building block in the ongoing development of mutation-agnostic targeted therapies.

References

  • National Center for Biotechnology Information (NCBI). "6-methyl-1H-benzo[d]imidazole-5-carbonitrile | C9H7N3 | CID 45120551." PubChem. Available at:[Link]

  • Ding, L., Fu, B., et al. (Betta Pharmaceuticals Co., Ltd.). "Tyrosine kinase inhibitors, compositions and methods there of." World Intellectual Property Organization (WO2020114499A1), June 11, 2020.
  • Russo, M., et al. "Acquired Resistance to the TRK Inhibitor Entrectinib in Colorectal Cancer." Cancer Discovery, 2016, 6(1), 36-44. Available at:[Link]

  • Drilon, A., et al. "What hides behind the MASC: clinical response and acquired resistance to entrectinib after ETV6-NTRK3 identification in a mammary analogue secretory carcinoma (MASC)." Annals of Oncology, 2016, 27(5), 920-926. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

6-methyl-1H-benzo[d]imidazole-5-carbonitrile proper disposal procedures

Comprehensive Laboratory Safety and Operational Guide: Handling and Disposal of 6-Methyl-1H-benzo[d]imidazole-5-carbonitrile In modern drug discovery, benzimidazole derivatives like 6-methyl-1H-benzo[d]imidazole-5-carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety and Operational Guide: Handling and Disposal of 6-Methyl-1H-benzo[d]imidazole-5-carbonitrile

In modern drug discovery, benzimidazole derivatives like 6-methyl-1H-benzo[d]imidazole-5-carbonitrile are frequently synthesized and evaluated as potent kinase inhibitors and pharmacophores[1]. However, the integration of a carbonitrile (nitrile) moiety onto the benzimidazole scaffold introduces specific operational hazards that cannot be managed through standard organic waste protocols.

As an Application Scientist overseeing laboratory safety, I frequently observe laboratories treating this compound as generic solid waste—a critical logistical error. Under thermal stress or improper chemical mixing, the nitrile group can decompose to release highly toxic hydrogen cyanide (HCN) gas, while the nitrogen-rich benzimidazole core evolves dangerous nitrogen oxides (NOx).

This guide provides a causality-driven, self-validating operational framework for the safe handling, spill response, and ultimate disposal of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile, ensuring strict compliance with environmental health and safety (EHS) standards.

Physicochemical Profiling and Hazard Causality

To design an effective disposal strategy, we must first establish the molecule's physical and chemical parameters[2].

Table 1: Physicochemical & Hazard Profile of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile

ParameterValue / SpecificationOperational Implication
CAS Number 952511-47-6Required for institutional waste manifest tracking and EHS logging.
Molecular Formula C₉H₇N₃High nitrogen content (3 N atoms); dictates stringent NOx emission controls during destruction.
Molecular Weight 157.17 g/mol Relevant for molar concentration calculations in liquid waste streams.
Decomposition Products CO, CO₂, NOₓ, HCNMandates that disposal facilities utilize incinerators equipped with afterburners and alkaline scrubbers.
Recommended Solvents Ethanol, Acetone, DMSOFacilitates complete combustion and prevents cold-spot formation during the incineration process.

Causality in Waste Segregation: Why do we explicitly dissolve this solid powder before disposal? Solid organic nitriles burn inefficiently in standard incinerators. Incomplete combustion of the cyano group (-C≡N) at lower temperatures drastically increases the yield of HCN gas. By dissolving the compound in a highly combustible, oxygen-rich solvent (such as ethanol or acetone), we increase the fuel value of the waste stream. This ensures the mixture reaches the critical temperature (>850°C) required to fully oxidize the nitrogen atoms into NOx, which is then safely neutralized by the incinerator's wet scrubber.

Visualizing the Disposal Workflow

The following diagram maps the lifecycle of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile waste from the laboratory bench to final destruction, highlighting the critical segregation pathways.

DisposalWorkflow A 6-methyl-1H-benzo[d]imidazole-5-carbonitrile Waste Generation B Solid Waste (Contaminated PPE/Powder) A->B C Liquid Waste (Solvent Mixtures) A->C D Dissolve in Combustible Solvent (e.g., Acetone/Ethanol) B->D Solubilize for complete combustion E Halogenated Waste Stream (If mixed with DCM/Chloroform) C->E Contains Halogens F Non-Halogenated Waste Stream C->F No Halogens D->F G Incineration Facility (Must include Afterburner & Scrubber) E->G F->G H Neutralization of NOx / HCN (Scrubber Effluent) G->H Exhaust Gas Treatment

Workflow for the segregation and incineration of benzimidazole carbonitrile waste.

Step-by-Step Operational Methodologies

Protocol A: Routine Bench-Scale Waste Preparation

This protocol ensures that all generated waste is optimized for safe downstream incineration, utilizing a self-validating check to guarantee compliance.

  • Step 1: Risk Assessment & PPE Selection.

    • Action: Don standard laboratory PPE, prioritizing double-gloving with standard nitrile exam gloves.

    • Causality: While nitrile gloves protect against the solid powder, the solvents required for the next steps (e.g., acetone, dichloromethane) permeate thin nitrile in less than one minute[3]. Double-gloving allows the outer glove to be instantly discarded upon solvent splash without exposing the skin.

  • Step 2: Solubilization of Solid Waste.

    • Action: Transfer all residual 6-methyl-1H-benzo[d]imidazole-5-carbonitrile powder into a dedicated glass beaker inside a fume hood. Add a combustible, non-halogenated solvent (e.g., ethanol or acetone) at a ratio of approximately 10 mL per gram of solid.

    • Causality: Solubilization prevents the formation of localized "cold spots" during incineration, ensuring complete destruction of the nitrile group rather than hazardous thermal degradation.

  • Step 3: System Validation (The Self-Validating Step).

    • Action: Visually inspect the solution against a light source. The system is validated only when zero particulate matter remains. If particulates persist, add solvent in 5 mL increments and sonicate for 2 minutes until the solution is completely optically clear.

  • Step 4: Segregation and Labeling.

    • Action: Pour the validated solution into an HDPE or glass waste carboy explicitly labeled: "Hazardous Organic Liquid Waste - Contains Nitriles (Non-Halogenated)."

    • Critical Rule: Never mix this stream with strong acids (which can hydrolyze the nitrile to release toxic fumes) or halogenated solvents (which lower the flash point and complicate incineration).

Protocol B: Emergency Spill Response (Solid Powder)
  • Step 1: Containment and Wetting.

    • Action: Do NOT dry sweep the powder. Instead, lightly mist the spill area with isopropanol or ethanol.

    • Causality: Dry sweeping aerosolizes the fine benzimidazole powder, creating an immediate inhalation hazard and potential respiratory tract irritation. Wetting binds the particulates into a manageable, heavy slurry.

  • Step 2: Collection.

    • Action: Use a non-sparking polypropylene squeegee or spatula to scoop the slurry into a wide-mouth, sealable waste container.

  • Step 3: Decontamination.

    • Action: Wipe the affected bench space with a solvent-soaked rag. Place all contaminated rags into a solid hazardous waste bin, explicitly marked for "Incineration Only - Nitrile Contaminated."

Institutional Hand-off and Incineration Requirements

When transferring waste to your institution's Environmental Health and Safety (EHS) department, you must explicitly note the presence of a carbonitrile on the waste manifest. According to the National Research Council's Prudent Practices in the Laboratory[4], chemical incinerators processing such waste must be equipped with an afterburner. This ensures the complete oxidation of carbon monoxide to carbon dioxide and the absolute destruction of residual HCN. Furthermore, a wet alkaline scrubber is mandatory to neutralize the resulting NOx and acidic gases before environmental exhaust.

By strictly adhering to these causality-driven protocols, laboratories can seamlessly integrate 6-methyl-1H-benzo[d]imidazole-5-carbonitrile into their drug discovery pipelines while maintaining absolute control over its logistical and toxicological risks.

References

  • PubChem Compound Summary for CID 45120551. "6-methyl-1H-benzo[d]imidazole-5-carbonitrile". National Institutes of Health (NIH). Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". National Academies of Sciences, Engineering, and Medicine. Available at:[Link]

  • Minot Lab Safety Protocols. "Safety and Solvent Disposal Breakthrough Times". Oregon State University. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 6-methyl-1H-benzo[d]imidazole-5-carbonitrile

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a self-validating system of risk mitigation. When handling functionalized heterocycles like 6-methyl-1H-benzo[d...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a self-validating system of risk mitigation. When handling functionalized heterocycles like 6-methyl-1H-benzo[d]imidazole-5-carbonitrile (CAS: 952511-47-6) , understanding the physicochemical properties of the molecule is the foundation of our safety architecture.

This guide provides an authoritative, step-by-step operational protocol for researchers and drug development professionals. By understanding the causality behind these safety measures, you can ensure absolute integrity in both your scientific workflows and laboratory safety.

Risk Assessment & Mechanistic Hazard Profile

While 6-methyl-1H-benzo[d]imidazole-5-carbonitrile is a stable solid under standard conditions, the presence of the nitrile (-C≡N) group and the lipophilic benzimidazole core introduces specific handling risks. The generation of fine particulate dust poses inhalation hazards, and the compound can facilitate dermal absorption if dissolved in organic carrier solvents[1]. Based on structurally analogous benzimidazole carbonitriles, the following hazard profile applies[2]:

GHS ClassificationHazard StatementMechanistic Causality & Risk
Acute Toxicity 4 H302: Harmful if swallowedIngestion of the powder leads to systemic absorption of the benzimidazole core, potentially disrupting cellular metabolic pathways.
Skin Irritation 2 H315: Causes skin irritationDirect contact with the micro-crystalline structure causes localized dermal abrasion and chemical irritation.
Eye Irritation 2A H319: Causes serious eye irritationAirborne particulates can dissolve in ocular fluid, causing severe localized inflammation and mucosal damage[3].
STOT SE 3 H335: May cause respiratory irritationInhalation of aerosolized dust triggers inflammatory responses in the upper respiratory tract[3].

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE requires anticipating the chemical's behavior in your specific experimental workflow.

Equipment CategorySpecificationScientific Rationale (Causality)
Hand Protection Nitrile Butadiene Rubber (NBR) gloves (min 0.11 mm thickness). Double-gloving recommended[4].Why Nitrile over Latex? Benzimidazole derivatives are frequently dissolved in polar aprotic solvents (e.g., DMSO, DMF) during drug discovery assays. Nitrile provides a significantly higher breakthrough time against these carrier solvents, preventing the dissolved compound from crossing the dermal barrier[4].
Eye Protection ANSI Z87.1 compliant unvented chemical safety goggles or full-face shield[4].Why Unvented? The compound is a fine powder. Unvented goggles prevent airborne micro-particulates from bypassing the frame and contacting the ocular mucosa[3].
Respiratory NIOSH-approved N95 or P100 particulate respirator.When is it required? Mandatory if weighing or transferring the dry powder outside of a localized exhaust system to prevent inhalation of aerosolized dust (H335)[1].
Body Protection Flame-retardant, knee-length laboratory coat and closed-toe, non-porous shoes[5].Why Non-Porous Shoes? Canvas or woven shoes will absorb spilled chemical solutions, holding the toxicant against the skin. Leather or synthetic non-porous materials repel immediate spills[5].

Operational Workflow & Chemical Handling Protocol

To maintain scientific integrity and personnel safety, all handling of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile must follow a strict, self-validating procedural loop.

ChemicalHandling Start Initiate Protocol: 6-methyl-1H-benzo[d]imidazole-5-carbonitrile PPE Don PPE Matrix (Nitrile, Goggles, Lab Coat) Start->PPE Hood Verify Fume Hood Face Velocity (>100 fpm) PPE->Hood Weigh Weighing Process (Use anti-static tools) Hood->Weigh SpillCheck Spill Occurred? Weigh->SpillCheck SpillYes Execute Spill Response (Dampen & Sweep) SpillCheck->SpillYes Yes SpillNo Transfer to Reaction Vessel (Sealed Container) SpillCheck->SpillNo No Decon Decontaminate Surfaces (Soap & Water / Solvent) SpillYes->Decon SpillNo->Decon Waste Segregate Solid/Liquid Waste (EPA Compliant) Decon->Waste

Operational workflow and spill decision matrix for handling benzimidazole nitriles.

Step-by-Step Methodology:
  • Pre-Operational Setup: Verify that the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm). Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong acids[3].

  • Material Handling: Utilize anti-static weighing spatulas and grounded balance enclosures. Benzimidazole powders can hold a static charge, causing the powder to repel from the spatula and aerosolize into the breathing zone.

  • Dissolution: When preparing stock solutions, add the solvent (e.g., DMSO, Dichloromethane) slowly to the pre-weighed powder within a sealed vial to minimize vapor displacement and potential aerosolization.

  • Post-Operation Decontamination: Wipe down the balance and fume hood surfaces with a solvent appropriate for benzimidazoles (e.g., isopropanol), followed by a standard soap and water wash.

Spill Response & Decontamination Strategy

In the event of a spill, immediate containment is critical to prevent laboratory cross-contamination.

  • For Dry Powder Spills: Never dry sweep. Dry sweeping aerosolizes the toxic dust. Instead, dampen the spilled material with a fine mist of water to suppress dust generation[1]. Carefully collect the dampened mass using an absorbent pad or plastic scoop, and place it into a sealed, labeled hazardous waste container[6].

  • For Wet Spills (in Solvent): Apply an inert absorbent material such as vermiculite or sand over the spill. Do not use combustible absorbents like sawdust. Once absorbed, collect the material using non-sparking tools and transfer it to a hazardous waste receptacle.

  • Personnel Contamination: If the chemical contacts the skin, immediately remove contaminated clothing and flush the affected area with copious amounts of water and soap for a minimum of 15 minutes[6].

Waste Disposal Plan

Benzimidazole derivatives and their associated nitriles must be treated as hazardous chemical waste. Do not allow the product to enter drains or public water systems[6].

  • Solid Waste: Empty reagent vials, contaminated weighing boats, and heavily soiled nitrile gloves must be placed in a puncture-proof, sealable container labeled as "Toxic Organic Solid Waste - Benzimidazole Derivative".

  • Liquid Waste: Filtrates, mother liquors, and assay buffers containing the compound must be segregated into clearly labeled, chemically compatible liquid waste carboys (e.g., HDPE plastic). Ensure halogenated solvents (like DCM) are segregated from non-halogenated solvents to prevent adverse reactions and comply with EPA disposal regulations.

  • Destruction: Entrust all sealed waste containers to a licensed hazardous waste disposal company for high-temperature incineration.

References

  • CAS 952511-47-6 | 6-Methyl-1H-benzo[d]imidazole-5-carbonitrile. Codow. Available at: [Link]

  • WET SIDE SAFETY MANUAL INDEX. Department of Civil and Environmental Engineering, UTK. Available at: [Link]

  • RB5-SCCWRP-LC-rev1 Standard Operating Procedures. California State Water Resources Control Board. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-methyl-1H-benzo[d]imidazole-5-carbonitrile
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6-methyl-1H-benzo[d]imidazole-5-carbonitrile
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